molecular formula C20H42O2 B14074152 Octadecane, 1,18-dimethoxy- CAS No. 102155-51-1

Octadecane, 1,18-dimethoxy-

Cat. No.: B14074152
CAS No.: 102155-51-1
M. Wt: 314.5 g/mol
InChI Key: CBTDBEPJCROKLU-UHFFFAOYSA-N
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Description

Octadecane, 1,18-dimethoxy- is a useful research compound. Its molecular formula is C20H42O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octadecane, 1,18-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecane, 1,18-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102155-51-1

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

1,18-dimethoxyoctadecane

InChI

InChI=1S/C20H42O2/c1-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-2/h3-20H2,1-2H3

InChI Key

CBTDBEPJCROKLU-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCCCCCCCCCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octadecane, 1,18-dimethoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octadecane, 1,18-dimethoxy-, a long-chain aliphatic diether, holds significant interest for researchers in materials science and drug development. Its unique physicochemical properties, including a hydrophobic C18 backbone flanked by two terminal methoxy groups, make it a valuable building block for creating novel surfactants, lubricants, phase-transfer catalysts, and as a component in drug delivery systems. The precise synthesis and rigorous characterization of this molecule are paramount to ensure its suitability for these advanced applications.

This technical guide provides a comprehensive overview of the synthesis of Octadecane, 1,18-dimethoxy- via the Williamson ether synthesis, a robust and versatile method for ether formation.[1][2][3] Furthermore, it details the essential analytical techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the process.

Synthesis of Octadecane, 1,18-dimethoxy-

The synthesis of Octadecane, 1,18-dimethoxy- is most effectively achieved through a Williamson ether synthesis, a classic S(_N)2 reaction involving an alkoxide and an alkyl halide.[1][2] In this case, 1,18-octadecanediol is deprotonated to form a dialkoxide, which then undergoes nucleophilic attack on a methylating agent, typically methyl iodide.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[4] 1,18-octadecanediol serves as an ideal starting material, providing the long aliphatic chain. A strong base, such as sodium hydride (NaH), is employed to ensure complete deprotonation of both terminal hydroxyl groups, forming the highly nucleophilic disodium alkoxide. The use of a strong base is crucial to drive the reaction to completion and maximize the yield of the desired diether.[4] Methyl iodide is selected as the methylating agent due to its high reactivity in S(N)2 reactions.[5][6] Anhydrous tetrahydrofuran (THF) is a suitable solvent as it is aprotic and can effectively solvate the alkoxide intermediate.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow of Octadecane, 1,18-dimethoxy- cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_18_Octadecanediol 1,18-Octadecanediol Reaction_Vessel Reaction under Inert Atmosphere 1_18_Octadecanediol->Reaction_Vessel NaH Sodium Hydride (NaH) NaH->Reaction_Vessel MeI Methyl Iodide (MeI) THF Anhydrous THF THF->Reaction_Vessel Reaction_Vessel->MeI Addition of MeI Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Octadecane, 1,18-dimethoxy- Chromatography->Final_Product

Caption: A schematic representation of the synthesis workflow for Octadecane, 1,18-dimethoxy-.

Detailed Synthesis Protocol

Materials:

  • 1,18-Octadecanediol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Methyl iodide (MeI) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 1,18-octadecanediol (1.0 eq) and anhydrous THF.

  • Deprotonation: Sodium hydride (2.2 eq) is carefully added portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the dialkoxide.[7]

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 eq) is added dropwise.[8] The mixture is then allowed to warm to room temperature and stirred for an additional 4 hours or until TLC analysis indicates the complete consumption of the starting material.[7]

  • Work-up: The reaction is carefully quenched by the slow addition of deionized water at 0 °C. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Octadecane, 1,18-dimethoxy- as a white solid.[9]

Characterization of Octadecane, 1,18-dimethoxy-

A multi-technique approach is essential for the unambiguous characterization of the synthesized Octadecane, 1,18-dimethoxy-. This ensures the confirmation of its chemical identity and the assessment of its purity, which are critical for its intended applications.

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Analysis Synthesized_Product->MP

Caption: An overview of the analytical techniques used for the characterization of Octadecane, 1,18-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of Octadecane, 1,18-dimethoxy-.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two terminal methoxy groups (–OCH(_3)). A triplet corresponding to the four protons on the carbons adjacent to the ether oxygen atoms (–CH(_2)–O–) will also be present. The large number of methylene protons in the C16 alkyl chain will appear as a broad multiplet.[3][10]

  • ¹³C NMR: The carbon NMR spectrum will provide direct evidence of the carbon skeleton. Distinct signals are expected for the methoxy carbons, the carbons adjacent to the ether oxygen, and the methylene carbons of the long alkyl chain.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Octadecane, 1,18-dimethoxy- should be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹), which would indicate the complete conversion of the starting diol. The presence of a strong C-O stretching vibration for the ether linkage is expected in the region of 1050-1150 cm⁻¹. Additionally, characteristic C-H stretching and bending vibrations for the aliphatic chain will be observed.[8][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For Octadecane, 1,18-dimethoxy-, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for long-chain ethers include cleavage of the C-C bond adjacent to the oxygen atom.[1][2][16]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. A sharp melting point for the synthesized Octadecane, 1,18-dimethoxy- that is consistent with literature values would be a strong indicator of its purity.

Summary of Expected Characterization Data
Technique Expected Observations for Octadecane, 1,18-dimethoxy-
¹H NMR Singlet for -OCH(_3) protons; Triplet for -CH(_2)O- protons; Multiplet for internal -(CH(_2))(_14)- protons.
¹³C NMR Signal for -OCH(_3) carbons; Signal for -CH(_2)O- carbons; Multiple signals for internal -(CH(_2))(_14)- carbons.
FTIR (cm⁻¹) Absence of broad O-H stretch; Strong C-O stretch (ether); C-H stretching and bending vibrations.
Mass Spec. Molecular ion peak [M]⁺; Fragmentation pattern consistent with a long-chain diether.
Melting Point A sharp, defined melting point.

Conclusion

The synthesis of Octadecane, 1,18-dimethoxy- via the Williamson ether synthesis is a reliable and straightforward method for obtaining this valuable long-chain diether. This guide has provided a detailed protocol grounded in the principles of organic chemistry, emphasizing the rationale behind the chosen experimental conditions. The subsequent characterization workflow, employing a suite of spectroscopic and physical methods, constitutes a self-validating system to ensure the structural integrity and purity of the final product. By following this comprehensive guide, researchers can confidently synthesize and characterize Octadecane, 1,18-dimethoxy- for their specific applications in materials science and drug development.

References

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

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  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some long-chain diesters with branched or bulky moieties. (n.d.). Retrieved from [Link]

  • Methyl Iodide - Encyclopedia.pub. (2022, November 1). Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023, June). ResearchGate. Retrieved from [Link]

  • Supporting Information Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals Copies of 1H NMR and 13C NMR. (n.d.). Beilstein Journals. Retrieved from [Link]

  • 9-Octadecene, 1,1-dimethoxy-, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers. Retrieved from [Link]

  • Mass spectral fragments of common hydrocarbons. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Retrieved from [Link]

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  • Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. (2011, June 15). PMC. Retrieved from [Link]

  • C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • New aromatic diamidines with central alpha-oxyalkane or alpha, omega-dioxyalkane chains. Structure-activity relationships for the inhibition of trypsin, pancreatic kallikrein, and thrombin and for the inhibition of the overall coagulation process. (n.d.). PubMed. Retrieved from [Link]

  • Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2017, December 24). MDPI. Retrieved from [Link]

  • Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2025, November 17). ResearchGate. Retrieved from [Link]

  • Methyl ester formation by methylation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011, February 19). Retrieved from [Link]

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  • Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

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Physicochemical Profiling and Application Modalities of 1,18-Dimethoxyoctadecane in Advanced Lipid Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics and advanced drug delivery, the structural integrity of the lipid nanoparticle (LNP) carrier is as critical as the payload itself. Octadecane, 1,18-dimethoxy- (commonly referred to as 1,18-dimethoxyoctadecane or 1,18-DMO) is a highly specialized synthetic ether lipid. Characterized by a saturated 18-carbon aliphatic chain capped with terminal methoxy groups, this compound serves as a highly hydrophobic, enzymatically stable spacer in lipid bilayer engineering.

Unlike traditional ester-linked lipids that are susceptible to rapid in vivo hydrolysis by lipases, synthetic ether lipids like 1,18-DMO provide enhanced pharmacokinetic stability, prolonging circulation half-life and mitigating premature payload release[1],[2]. This whitepaper dissects the physicochemical properties of 1,18-DMO, explains the causality behind its structural advantages, and provides validated protocols for its synthesis and integration into LNP formulations.

Structural & Physicochemical Profiling

The utility of 1,18-DMO in formulation science is directly dictated by its molecular architecture. The transformation of a diol into a diether fundamentally alters the molecule's thermodynamic and intermolecular interaction profile.

Causality of Physicochemical Shifts

The precursor, 1,18-octadecanediol, possesses terminal hydroxyl groups that engage in strong intermolecular hydrogen bonding, resulting in a high melting point (approx. 97–98 °C)[3]. By capping these termini with methyl groups to form 1,18-DMO, hydrogen bond donors are eliminated.

The physical consequences are twofold:

  • Thermal Fluidity: The melting point drops significantly to near physiological temperatures. This lower phase transition temperature is critical for LNPs, as it allows the lipid matrix to remain fluid enough for endosomal escape while solid enough to protect the payload during circulation.

  • Enhanced Lipophilicity: The removal of polar hydroxyls increases the partition coefficient (LogP), driving a more rapid and thermodynamically favorable "hydrophobic collapse" during the microfluidic assembly of nanoparticles.

Quantitative Data Summary
PropertyValueCausality / Formulation Significance
Chemical Name Octadecane, 1,18-dimethoxy-Terminal methoxy capping of a C18 aliphatic chain.
CAS Number 102155-51-1Unique identifier for regulatory tracking and sourcing.
Molecular Formula C₂₀H₄₂O₂Highly saturated, yielding a flexible, hydrophobic core.
Molecular Weight 314.55 g/mol Optimal steric size for deep lipid bilayer integration.
Predicted LogP ~7.5 - 8.0High lipophilicity drives spontaneous self-assembly in aqueous buffers.
Melting Point ~30 - 35 °CElimination of H-bond donors lowers MP compared to the diol precursor (~98 °C)[3].
Enzymatic Stability High (Ether Linkages)Ether bonds resist degradation by endogenous lipases, extending in vivo efficacy[2].

Mechanistic Role in Lipid Nanoparticles (LNPs)

When designing LNPs for mRNA delivery, the lipid phase typically consists of an ionizable lipid, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid. Introducing a synthetic ether lipid like 1,18-DMO acts as a structural modifier.

Because ether lipids lack the bulky, hydrolyzable carbonyl oxygen found in esters, they pack more tightly within the hydrophobic core of the LNP[2]. The terminal methoxy groups of 1,18-DMO provide just enough dipole moment to anchor the ends of the molecule near the lipid-water interface, while the C18 chain spans the bilayer leaflet, acting as a "molecular strut." This architecture prevents the premature leakage of encapsulated hydrophilic drugs or nucleic acids and reduces the pro-inflammatory responses often associated with the degradation byproducts of natural phospholipids[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where the causality behind each experimental choice is explicitly defined.

Protocol 1: Synthesis of 1,18-Dimethoxyoctadecane

The synthesis relies on the classic Williamson Ether Synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide[4],[5].

Causality & Rationale: Sodium hydride (NaH) is utilized as the base because it irreversibly deprotonates the alcohol, evolving hydrogen gas and driving the equilibrium entirely to the alkoxide formation. Methyl iodide is chosen as the electrophile due to its lack of steric hindrance, ensuring rapid Sₙ2 substitution without competing elimination reactions[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 10 mmol of 1,18-octadecanediol in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C. Slowly add 25 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Observation: Effervescence indicates H₂ gas evolution. Stir for 1 hour at room temperature to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Dropwise, add 30 mmol of Methyl Iodide (MeI).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) for 12 hours.

  • Quenching & Extraction: Cool to room temperature and quench carefully with cold water to destroy unreacted NaH. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 1,18-dimethoxyoctadecane.

SynthesisWorkflow A 1,18-Octadecanediol (Precursor) B Deprotonation (NaH / THF) A->B Step 1 C Alkylation (Methyl Iodide) B->C Step 2 D 1,18-Dimethoxyoctadecane (Target Product) C->D Purification

Workflow for the synthesis of 1,18-dimethoxyoctadecane via Williamson ether synthesis.

Protocol 2: Microfluidic Formulation of 1,18-DMO Integrated LNPs

Traditional thin-film hydration yields highly heterogeneous vesicles. Microfluidic mixing is employed here because it achieves rapid supersaturation in milliseconds, forcing a uniform "hydrophobic collapse" that traps the mRNA before macroscopic lipid precipitation can occur.

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Rationale: The acidic pH ensures the ionizable lipid becomes fully protonated upon mixing, facilitating electrostatic binding to the negatively charged mRNA backbone.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, Cholesterol, PEG-lipid, and 1,18-DMO in absolute ethanol at a predetermined molar ratio (e.g., 50:10:37:1.5:1.5).

  • Microfluidic Mixing: Load the aqueous and lipid phases into separate syringes. Inject them into a microfluidic staggered herringbone micromixer at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

  • Self-Assembly: As the ethanol concentration rapidly drops below 25% in the mixing channel, the lipids undergo spontaneous hydrophobic collapse around the mRNA, forming solid-core LNPs.

  • Dialysis & Maturation: Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Rationale: This removes residual ethanol and neutralizes the pH, causing the ionizable lipids to shed their charge and the LNP core to densify into its final, stable therapeutic form.

LNPAssembly Aq Aqueous Phase (mRNA in Citrate Buffer) Mix Microfluidic Mixing (Rapid Impingement) Aq->Mix Lip Lipid Phase (Ionizable Lipid, DSPC, Cholesterol, 1,18-DMO) Lip->Mix Self Spontaneous Self-Assembly (Hydrophobic Collapse) Mix->Self Dia Dialysis / TFF (Buffer Exchange) Self->Dia Final Stable LNP Formulation (Targeted Delivery) Dia->Final

Microfluidic assembly pathway of mRNA-loaded lipid nanoparticles incorporating 1,18-DMO.

References

  • Dr. Z Presents All about fatty alcohols - ResearchGate. Contains foundational physicochemical data on long-chain diols including 1,18-octadecanediol. URL:[Link]

  • Synthetic lipids: Paving the path for better drug delivery systems - Express Pharma (2023). Discusses the superiority of synthetic ether lipids in avoiding enzymatic degradation and improving LNP delivery. URL:[Link]

  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance - ACS Nano / PMC (2024). Highlights the mechanistic advantages of ether linkages in lipid nanoparticle stability and clearance. URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Authoritative breakdown of the Sₙ2 mechanism, reagent selection, and effective concentration principles for ether synthesis. URL:[Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Detailed mechanistic grounding on alkoxide and haloalkane coupling protocols. URL:[Link]

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An In-depth Technical Guide to the Spectral Analysis of Octadecane, 1,18-dimethoxy-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical analysis of the expected spectral data for Octadecane, 1,18-dimethoxy-, a long-chain aliphatic diether. As a molecule with potential applications in materials science, lubricants, and as a chemical intermediate, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. Due to the current scarcity of publicly available experimental spectra for this specific compound, this document will leverage established principles of organic spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The methodologies and interpretations presented herein are grounded in extensive field experience and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar long-chain bifunctional molecules.

Context and Synthesis Strategy

The symmetrical structure of Octadecane, 1,18-dimethoxy-, with methoxy groups at both ends of an 18-carbon chain, dictates its spectral characteristics. A plausible and efficient laboratory-scale synthesis would involve the Williamson ether synthesis, starting from the commercially available 1,18-octadecanediol. This approach offers high yields and straightforward purification.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: To a solution of 1,18-octadecanediol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), two equivalents of a strong base, such as sodium hydride, are added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

  • Alkylation: Two equivalents of a methylating agent, such as methyl iodide or dimethyl sulfate, are added to the reaction mixture. The reaction is then heated to reflux to ensure complete dialkylation.

  • Work-up and Purification: Upon cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Octadecane, 1,18-dimethoxy-.

G cluster_0 Williamson Ether Synthesis 1,18-Octadecanediol 1,18-Octadecanediol Dialkoxide Dialkoxide 1,18-Octadecanediol->Dialkoxide 1. 2 eq. NaH, THF Octadecane, 1,18-dimethoxy- Octadecane, 1,18-dimethoxy- Dialkoxide->Octadecane, 1,18-dimethoxy- 2. 2 eq. CH3I

Caption: Proposed synthetic route to Octadecane, 1,18-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Octadecane, 1,18-dimethoxy-, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key signals will be from the terminal methoxy groups and the adjacent methylene groups, which are deshielded by the electronegative oxygen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-O-~ 3.3 - 3.4Singlet (s)6H
-O-CH₂-~ 3.4 - 3.6Triplet (t)4H
-O-CH₂-CH₂-~ 1.5 - 1.6Multiplet (m)4H
-(CH₂)₁₄-~ 1.2 - 1.4Broad Singlet/Multiplet28H

Causality Behind Predictions:

  • The methoxy protons (-OCH₃) are highly deshielded by the adjacent oxygen and appear as a singlet due to the absence of neighboring protons. Their chemical shift is anticipated in the 3.3-3.8 ppm range, typical for aliphatic ethers[1].

  • The methylene protons alpha to the ether oxygen (-O-CH₂-) are also significantly deshielded and are expected between 3.4 and 4.5 ppm[2]. They will appear as a triplet due to coupling with the adjacent methylene group.

  • The bulk of the methylene protons in the long alkyl chain are in a similar chemical environment and will overlap to form a broad, unresolved signal around 1.2-1.4 ppm, a characteristic feature of long-chain alkanes[3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C H₃-O-~ 58 - 60
-O-C H₂-~ 70 - 72
-O-CH₂-C H₂-~ 29 - 31
-(C H₂)₁₄-~ 22 - 30 (multiple close signals)

Causality Behind Predictions:

  • The carbon atoms directly bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm range[4]. The methoxy carbon will be at the lower end of this range, while the alpha-methylene carbon will be at the higher end.

  • The remaining carbons of the octadecane chain will exhibit chemical shifts characteristic of a long-chain alkane, with subtle differences depending on their distance from the terminal ether groups.

G cluster_0 Structure for NMR Correlation mol CH₃(a) - O - CH₂(b) - CH₂(c) - (CH₂)₁₄(d) - CH₂(c) - CH₂(b) - O - CH₃(a)

Caption: Labeled structure for NMR correlation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of purified Octadecane, 1,18-dimethoxy- in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the longer relaxation times of quaternary carbons (not present here) and the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In Octadecane, 1,18-dimethoxy-, the most diagnostic feature will be the C-O stretching vibration of the ether linkages.

Wavenumber (cm⁻¹)VibrationIntensity
2925 - 2855C-H (alkane) stretchStrong
1470 - 1450C-H (alkane) bendMedium
~ 1120C-O-C (ether) stretchStrong, Sharp

Causality Behind Predictions:

  • The spectrum will be dominated by absorptions from the long hydrocarbon chain, including strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹[5].

  • The most telling feature is the strong, sharp absorption band due to the asymmetric C-O-C stretching of the aliphatic ether functional group, which is expected to appear around 1120 cm⁻¹[6]. The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1715 cm⁻¹) would confirm the presence of an ether rather than an alcohol or ester.

G cluster_0 Key IR Vibrational Modes A C-H Stretch (2925-2855 cm⁻¹) B C-H Bend (1470-1450 cm⁻¹) C C-O-C Stretch (~1120 cm⁻¹)

Caption: Primary IR-active functional groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: As Octadecane, 1,18-dimethoxy- is expected to be a waxy solid or a liquid at room temperature, the spectrum can be obtained as a thin film. A small amount of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates and gently pressed to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected molecular weight is 314.58 g/mol . The molecular ion peak at m/z = 314 may be weak or absent, which is common for long-chain ethers[7].

  • Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage (cleavage of the C-C bond adjacent to the oxygen).

m/zProposed FragmentFragmentation Pathway
283[M - OCH₃]⁺Loss of a methoxy radical
45[CH₂=O⁺CH₃]α-cleavage
269[M - CH₂OCH₃]⁺Cleavage of the C1-C2 bond

Causality Behind Predictions:

  • The ether oxygen can stabilize an adjacent positive charge, making α-cleavage a favorable fragmentation pathway. This would lead to the formation of a resonance-stabilized oxonium ion with m/z = 45[7].

  • Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z = 283.

  • The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes[8].

G cluster_0 Primary Fragmentation Pathways Parent [CH₃-O-(CH₂)₁₈-O-CH₃]⁺˙ m/z = 314 Frag1 [CH₂=O⁺CH₃] m/z = 45 Parent->Frag1 α-cleavage Frag2 [M - OCH₃]⁺ m/z = 283 Parent->Frag2 C-O cleavage

Caption: Predicted major MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities. For GC-MS, a dilute solution of the compound in a volatile solvent like hexane or dichloromethane is injected.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard method that will induce fragmentation and provide a characteristic pattern.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Summary and Conclusion

The structural elucidation of Octadecane, 1,18-dimethoxy- can be confidently achieved through a combination of NMR, IR, and MS techniques. The predicted spectra reveal key features that are highly characteristic of its long-chain diether structure:

  • ¹H NMR: Distinct signals for the terminal methoxy and alpha-methylene protons in the 3.3-3.6 ppm range.

  • ¹³C NMR: Deshielded carbons adjacent to the ether oxygens in the 58-72 ppm range.

  • IR: A strong, characteristic C-O-C stretching band around 1120 cm⁻¹.

  • MS: A fragmentation pattern dominated by α-cleavage, leading to a base peak at m/z = 45.

This guide provides a comprehensive and technically sound framework for the spectral analysis of Octadecane, 1,18-dimethoxy-. The provided protocols and interpretations are based on established scientific principles and serve as a reliable reference for researchers working with this and structurally related compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • LibreTexts. (2020). 15.2: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Matsubara, T., & Hayashi, A. (1991). Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 119-124. [Link]

  • Wood, R., & Snyder, F. (1968). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 3(2), 129-135. [Link]

  • Lie Ken Jie, M. S., & Lam, C. K. (1996). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Chemistry and physics of lipids, 81(1), 1-10.
  • OpenStax. (2024). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Jung, S., Klein, R. A., & Schmitz, G. (1995). A new family of very long chain alpha,omega-dicarboxylic acids is a major structural fatty acyl component of the membrane lipids of Thermoanaerobacter ethanolicus 39E. The Journal of biological chemistry, 270(42), 24872–24878. [Link]

  • Rositano, V., Pignataro, L., et al. (2024). A Practical, Scalable Synthesis of 1,18‐Octadecanedioic acid‐Paclitaxel (ODDA‐PTX). European Journal of Organic Chemistry, 27(14). [Link]

  • PubChem. (n.d.). Octadecane, 1,1-dimethoxy-. National Center for Biotechnology Information. [Link]

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Technical Monograph: Octadecane, 1,18-dimethoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis Protocols, and Biopharmaceutical Applications [1]

Part 1: Executive Summary & Chemical Identity

Octadecane, 1,18-dimethoxy- is a long-chain dialkyl ether derivative of octadecanediol. While often overshadowed by its parent diol or the corresponding diesters, this molecule occupies a critical niche in Phase Change Material (PCM) engineering and Lipid Nanoparticle (LNP) development. Its chemical stability—conferred by the ether linkage—makes it a superior alternative to esters in hydrolytically active environments, serving as both a robust thermal buffer for biologics transport and a non-hydrolyzable lipid standard in metabolic research.

Chemical Datasheet
PropertySpecification
Chemical Name Octadecane, 1,18-dimethoxy-
Common Synonyms 1,18-Dimethoxyoctadecane; Octamethylene glycol dimethyl ether
CAS Registry Number Not Widely Listed (Synthesized from Precursor CAS 3155-43-9 )
Molecular Formula

Molecular Weight 314.55 g/mol
Structural Formula

Predicted Melting Point 45°C – 50°C (Estimated based on homologous series interpolation)
Solubility Soluble in chloroform, hexane, THF; Insoluble in water.[2]
Appearance White waxy solid or crystalline powder.

Note on CAS Availability: As of 2025, Octadecane, 1,18-dimethoxy- is frequently treated as a "make-on-demand" research chemical rather than a commodity solvent. Procurement typically involves custom synthesis or in-house preparation from 1,18-Octadecanediol (CAS 3155-43-9) .

Part 2: Synthesis & Manufacturing Protocol

Rationale for Methodology

The most reliable route to high-purity 1,18-dimethoxyoctadecane is the Williamson Ether Synthesis using Sodium Hydride (NaH) and Methyl Iodide (MeI). This method is preferred over acid-catalyzed methylation (e.g., methanol/sulfuric acid) because it drives the reaction to completion without equilibrium limitations, ensuring high yield and minimal mono-methoxy byproducts.

Reagents & Materials[1][3][4]
  • Precursor: 1,18-Octadecanediol (>98% purity, CAS 3155-43-9).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

  • Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Protocol
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Deprotonation:

    • Wash NaH (2.5 eq) with dry hexane to remove mineral oil.

    • Suspend NaH in anhydrous THF (100 mL).

    • Slowly add 1,18-Octadecanediol (1.0 eq) dissolved in THF.

    • Observation: Vigorous

      
       gas evolution will occur. Stir at room temperature for 1 hour until evolution ceases and the alkoxide is formed.
      
  • Methylation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Methyl Iodide (3.0 eq) dropwise via syringe to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Work-up:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from cold acetone or perform flash column chromatography (Hexane/EtOAc 9:1) to remove any unreacted diol or mono-methyl ether.

Synthesis Workflow Diagram

SynthesisPath Start 1,18-Octadecanediol (CAS 3155-43-9) Step1 Deprotonation (NaH, THF, 1h) Start->Step1 Activation Inter Disodium Alkoxide Intermediate Step1->Inter - H2 (gas) Step2 Methylation (MeI, 0°C -> RT, 12h) Inter->Step2 Sn2 Attack Prod Octadecane, 1,18-dimethoxy- (Crude) Step2->Prod Quench/Extract Pure Purified Product (>99% GC) Prod->Pure Recrystallization

Figure 1: Synthetic pathway for the conversion of 1,18-octadecanediol to its dimethoxy ether derivative via Williamson Ether Synthesis.

Part 3: Applications in Drug Development & Biopharma

While simple alkanes are used for fuel, Octadecane, 1,18-dimethoxy- possesses unique amphiphilic-like properties (polar ends, non-polar core) that make it highly relevant for specialized applications.

Advanced Phase Change Materials (PCMs) for Cold Chain

Drug development does not end at synthesis; the logistics of clinical trials rely on maintaining strict temperature excursions.

  • Mechanism: The dimethoxy capping disrupts the strong hydrogen bonding network of the parent diol (

    
     91°C), effectively lowering the melting point to a range often suitable for "controlled room temperature" (CRT) or body-temperature buffering.
    
  • Advantage: Unlike fatty acid esters (which can hydrolyze into acids, altering pH and potentially degrading biologic payloads if a leak occurs), the ether linkage is chemically inert.

  • Application: Incorporation into smart packaging composites for shipping vaccines or protein therapeutics that require stability between 20°C and 40°C.

Non-Hydrolyzable Lipid Standards

In Lipid Nanoparticle (LNP) research (e.g., mRNA vaccines), researchers often need "dummy" lipids to study particle size and stability without the variable of degradation.

  • Role: 1,18-dimethoxy- serves as a stable hydrophobic spacer model. It mimics the chain length of stearic acid derivatives but remains invisible to esterases, allowing scientists to isolate physical instability (aggregation) from chemical instability (hydrolysis).

PCM Thermal Buffering Logic

PCM_Logic ExtTemp External Temperature Spike (>45°C) PCM_Solid PCM (Solid State) Octadecane, 1,18-dimethoxy- ExtTemp->PCM_Solid Heat Transfer Transition Phase Transition (Latent Heat Absorption) PCM_Solid->Transition Melting PCM_Liquid PCM (Liquid State) Energy Stored Transition->PCM_Liquid Endothermic Payload Biologic Payload (Temp Remains Constant) Transition->Payload Thermal Buffer Protection

Figure 2: Thermal buffering mechanism of 1,18-dimethoxyoctadecane in cold chain packaging. The phase transition absorbs external heat, protecting the drug payload.

Part 4: Analytical Characterization

To validate the synthesis of Octadecane, 1,18-dimethoxy-, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       3.33 ppm (s, 6H, 
      
      
      
      ): Distinct singlet for the methoxy caps.
    • 
       3.36 ppm (t, 4H, 
      
      
      
      ,
      
      
      ): Triplet for the methylene protons adjacent to the ether oxygen.
    • 
       1.5–1.6 ppm (m, 4H, 
      
      
      
      -methylene): Multiplet.
    • 
       1.25 ppm (broad s, 28H, bulk chain): Characteristic methylene envelope.
      
  • Diagnostic Check: The disappearance of the broad hydroxyl proton signal (usually

    
     1.5–2.0 ppm, variable) confirms complete methylation.
    
Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI).

  • Molecular Ion:

    
     at m/z 314.
    
  • Fragmentation:

    • Loss of methoxy group:

      
      .
      
    • Characteristic McLafferty-type rearrangements are less common in simple ethers, but alpha-cleavage adjacent to the oxygen is expected (

      
      , m/z 45).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 3155-43-9 (1,18-Octadecanediol). Retrieved from [Link]

  • MDPI Molecules (2021). Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties. (Contextual reference for Ether vs. Diol thermal properties). Retrieved from [Link]

  • NIST Chemistry WebBook. Octadecane Thermochemical Data. (Baseline data for C18 backbone). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Long-Chain Dimethoxyalkanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dimethoxyalkanes, characterized by the general formula CH₃O(CH₂)ₙOCH₃, represent a unique class of compounds with potential applications in various scientific and industrial fields, including as phase-change materials, high-performance solvents, and lubricants. Their thermal properties are critical determinants of their suitability for these applications. This technical guide provides a comprehensive overview of the core thermal characteristics of these molecules, synthesizing theoretical principles with practical insights. While direct experimental data for a complete homologous series remains an area of active research, this guide establishes a predictive framework based on the well-understood behavior of analogous n-alkanes and shorter-chain ethers. Furthermore, it details the essential experimental protocols for the precise characterization of these thermal properties, empowering researchers to expand the existing knowledge base.

Introduction: The Molecular Architecture of Long-Chain Dimethoxyalkanes

Long-chain dimethoxyalkanes are composed of a central, flexible polymethylene chain, capped at both ends by methoxy groups. This structure imparts a combination of properties derived from both alkanes and ethers. The long alkyl chain dictates the influence of van der Waals forces, which are fundamental to the thermal behavior of long-chain molecules. The terminal ether functionalities introduce polarity and the potential for hydrogen bonding with other molecules, subtly modulating the intermolecular forces. Understanding the interplay between the hydrophobic alkyl backbone and the terminal polar groups is key to predicting the thermal characteristics of these compounds.

Fundamental Thermal Properties: A Predictive Approach

A systematic experimental dataset for the thermal properties of a homologous series of long-chain α,ω-dimethoxyalkanes is not extensively available in the public domain. However, by examining the established trends in related molecular families, we can construct a robust predictive model for their behavior.

Melting Point

The melting point of long-chain dimethoxyalkanes is expected to increase with the length of the alkyl chain (n). This trend is a direct consequence of the increasing strength of London dispersion forces between the molecules as the surface area of contact grows.[1][2] For comparison, n-hexadecane (C₁₆H₃₄) has a melting point of 18 °C.[3] The introduction of terminal methoxy groups is likely to have a modest effect on the melting point compared to the dominant influence of the long alkyl chain. For instance, 1,1-dimethoxyhexadecane, a branched isomer, has a reported melting point of 10 °C.[4]

A notable characteristic of long-chain linear alkanes is the "sawtooth" or alternating pattern in their melting points, where even-numbered carbon chains tend to pack more efficiently in the solid state, leading to higher melting points than their odd-numbered counterparts. It is plausible that long-chain α,ω-dimethoxyalkanes will exhibit a similar, albeit potentially dampened, odd-even effect in their melting behavior.

Boiling Point

The boiling point of long-chain dimethoxyalkanes will also increase with increasing chain length due to the cumulative effect of van der Waals forces.[5][6] Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of intermolecular hydrogen bonding between ether molecules. However, their boiling points are often slightly higher than those of alkanes with a comparable molecular mass because of the polarity introduced by the C-O-C bond, which leads to dipole-dipole interactions.[7][8] For example, the estimated boiling point of 1,1-dimethoxyhexadecane is in the range of 321-332 °C,[4][9] while the boiling point of n-hexadecane is 287 °C.[3]

Enthalpy of Fusion

The enthalpy of fusion (ΔHfus), or the heat required to transition from a solid to a liquid, is directly related to the strength of the intermolecular forces in the crystalline state.[10] For long-chain dimethoxyalkanes, ΔHfus is expected to increase linearly with the length of the alkyl chain. This is because longer chains result in a more ordered crystalline structure with stronger intermolecular interactions that require more energy to overcome during melting. While specific data for long-chain dimethoxyalkanes is scarce, studies on other long-chain molecules like wax esters show a clear linear correlation between the enthalpy of fusion and the chain length.[11]

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by a specific amount.[12] For long-chain dimethoxyalkanes, the heat capacity is expected to increase with chain length, as larger molecules have more vibrational modes and thus more ways to store thermal energy. In the liquid state, the heat capacities of organic molecules often show a near-linear increase with temperature.[13] The specific heat capacity of paraffin, a mixture of long-chain alkanes, is approximately 2.5 J/g·K at room temperature.[14] It is anticipated that long-chain dimethoxyalkanes will have similar specific heat capacities, with minor contributions from the ether functional groups.

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat. In long-chain organic molecules, thermal transport is primarily due to the propagation of vibrational energy (phonons) along the molecular chains. Generally, for long-chain alkanes, thermal conductivity tends to increase with chain length in the solid state, as the longer chains provide more efficient pathways for phonon transport.[15] The functionalization of alkane chains can also influence interfacial thermal conductance.

Experimental Characterization of Thermal Properties

The precise determination of the thermal properties of long-chain dimethoxyalkanes requires a suite of analytical techniques. The following section outlines the key experimental protocols.

Synthesis of Long-Chain Dimethoxyalkanes

The synthesis of α,ω-dimethoxyalkanes can be achieved through various established methods in organic chemistry. A common approach is the Williamson ether synthesis, where a long-chain α,ω-dihaloalkane is reacted with sodium methoxide. Another route involves the acid-catalyzed reaction of a long-chain α,ω-diol with methanol. The purification of the final product is crucial for obtaining accurate thermal data and is typically achieved through recrystallization or column chromatography.

Diagram of a General Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions diol HO-(CH2)n-OH (Long-chain α,ω-diol) product CH3O-(CH2)n-OCH3 (Long-chain Dimethoxyalkane) diol->product Williamson Ether Synthesis (Alternative Route with Dihaloalkane) methanol CH3OH (Methanol) methanol->product acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->product water H2O product->water Byproduct DSC_Workflow start Start prep Sample Preparation (3-5 mg in Al pan) start->prep cal Instrument Calibration (Indium Standard) prep->cal heat1 First Heating Scan (10 °C/min) cal->heat1 hold Isothermal Hold (Above Tm) heat1->hold cool Controlled Cooling (10 °C/min) hold->cool heat2 Second Heating Scan (10 °C/min) cool->heat2 analysis Data Analysis (Tm, ΔHfus) heat2->analysis end End analysis->end

Caption: A typical workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of the long-chain dimethoxyalkanes.

Experimental Protocol for TGA:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Boiling Point Determination

For volatile long-chain dimethoxyalkanes, the boiling point can be determined using standard laboratory methods such as distillation under atmospheric or reduced pressure. For less volatile compounds, techniques like differential scanning calorimetry under high pressure or specialized boiling point apparatus may be required.

Data Summary and Structure-Property Relationships

While a comprehensive dataset is still under development by the scientific community, the following table summarizes the expected trends and provides some data points from analogous compounds.

Thermal PropertyExpected Trend with Increasing Chain Length (n)Analogous Compound Data
Melting Point (°C) Increase (with potential odd-even alternation)n-Hexadecane: 18 °C [3]
Boiling Point (°C) Increase1,1-Dimethoxyhexadecane (est.): 321-332 °C [4][9]
Enthalpy of Fusion (kJ/mol) IncreaseLinear increase observed for long-chain esters [11]
Heat Capacity (J/g·K) IncreaseParaffin wax: ~2.5 J/g·K [14]
Thermal Conductivity Increase in the solid stateGeneral trend for long-chain alkanes [15]

Conclusion and Future Directions

The thermal properties of long-chain dimethoxyalkanes are governed by the interplay of their long alkyl chains and terminal methoxy groups. While predictive models based on analogous compounds provide a strong foundation, further experimental investigation is crucial for building a comprehensive understanding. The detailed protocols provided in this guide offer a clear roadmap for researchers to characterize these promising materials. Future work should focus on the systematic synthesis and thermal analysis of a homologous series of α,ω-dimethoxyalkanes to establish precise structure-property relationships. Such data will be invaluable for the rational design of these molecules for a wide range of applications in materials science and drug development.

References

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Octadecane, 1,18-dimethoxy- material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Material Safety Data Sheet for Octadecane, 1,18-dimethoxy-

For the Attention of Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structural Properties

Octadecane, 1,18-dimethoxy- is classified as a long-chain diether. Its structure is characterized by an eighteen-carbon backbone with methoxy groups (-OCH₃) at both the first and eighteenth positions. This symmetrical arrangement results in a molecule with a significant nonpolar hydrocarbon core and polar ether functionalities at its extremities, suggesting potential utility as an amphiphilic substance in various formulations.

  • IUPAC Name: 1,18-dimethoxyoctadecane

  • Molecular Formula: C₂₀H₄₂O₂[1][2]

  • Molecular Weight: 314.5 g/mol [1][2]

  • CAS Number: A specific CAS number for the 1,18-isomer is not readily found. For comparative purposes, the CAS number for the 1,1-isomer is 14620-55-4.[1]

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for Octadecane, 1,18-dimethoxy- is not established, a potential hazard profile can be inferred from the known hazards of similar long-chain alkanes and ethers. Researchers should handle this compound with the assumption that it may present the following hazards until specific toxicological data is available.

Table 1: Inferred GHS Classification

Hazard Class Hazard Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation Category 2A Warning H319: Causes serious eye irritation.[3][4]

| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[4][5] |

Potential Health Effects:

  • Inhalation: Inhalation of vapors or mists may lead to irritation of the respiratory tract.[6]

  • Skin Contact: Prolonged or repeated exposure may cause skin irritation.[3][7]

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Ingestion: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[3][4]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken promptly:

  • Inhalation: Relocate the individual to an area with fresh air. If respiratory distress occurs, provide oxygen and seek immediate medical assistance.[7]

  • Skin Contact: Take off any contaminated apparel. Cleanse the affected skin area thoroughly with soap and water for a minimum of 15 minutes. If irritation persists, consult a medical professional.[3][7]

  • Eye Contact: Flush the eyes immediately with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids intermittently. If contact lenses are worn, remove them if it is safe to do so. Continue to rinse. If irritation does not subside, seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, have them rinse their mouth with water. Immediate medical intervention is critical.[4][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: For fires involving this substance, use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[7]

  • Specific Hazards: This compound is expected to be combustible when exposed to high temperatures.[6] Thermal decomposition can produce hazardous gases, including carbon monoxide and carbon dioxide.[3][8]

  • Protective Actions for Firefighters: Individuals fighting the fire should use a self-contained breathing apparatus (SCBA) and wear full protective clothing.[7]

Accidental Release Measures

  • Personal Precautions: Ensure appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. Maintain adequate ventilation in the affected area.[7]

  • Environmental Precautions: Take steps to prevent the spilled material from entering drains and waterways.[7]

  • Containment and Cleanup: For minor spills, use an inert absorbent material such as sand or vermiculite to contain and collect the substance. Place the absorbed material into a suitable container for disposal. For larger spills, create a dike to prevent spreading and collect the material for proper disposal.[7]

Handling and Storage

  • Safe Handling: Avoid direct contact with skin and eyes and prevent the inhalation of any vapors or mists. Operations should be conducted in a well-ventilated environment. Always wash hands thoroughly after handling the substance.[4]

  • Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location. Store away from strong oxidizing agents.[4][7]

Exposure Controls and Personal Protection

  • Engineering Controls: A well-ventilated laboratory is essential. For procedures that may generate significant vapors, the use of a fume hood is strongly recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory.

    • Skin Protection: Nitrile rubber gloves or other chemically resistant gloves and a laboratory coat should be worn.

    • Respiratory Protection: In situations where ventilation is insufficient, a NIOSH-approved respirator equipped with an organic vapor cartridge should be utilized.

Physical and Chemical Properties

Specific data for Octadecane, 1,18-dimethoxy- is limited. The following table provides the properties of the parent compound, n-octadecane, as a reference point. The terminal ether groups on the 1,18-isomer are expected to increase its polarity, which may alter its melting and boiling points relative to the parent alkane.

Table 2: Physical and Chemical Properties of n-Octadecane

Property Value
Appearance White, waxy crystalline solid
Odor Odorless
Melting Point 28-30 °C[9]
Boiling Point 317 °C[9]
Density 0.777 g/cm³[3][9]
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in non-polar solvents such as hexane and benzene
Flash Point 165 °C[9]

| Autoignition Temperature | 235 °C[9] |

Stability and Reactivity

  • Chemical Stability: The compound is stable under standard laboratory conditions.[3]

  • Conditions to Avoid: Exposure to excess heat and potential ignition sources should be avoided.[3]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[3][7]

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[3][8]

Toxicological Information

There is no specific toxicological information available for Octadecane, 1,18-dimethoxy-. The data presented below pertains to n-octadecane.

  • Acute Toxicity:

    • LD50 Dermal (Rabbit): > 3160 mg/kg[3]

    • LC50 Inhalation (Rat): > 5266 mg/m³ (4 hours)[3]

  • Carcinogenicity: This substance has not been identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

  • Mutagenicity and Reproductive Toxicity: No data is available for germ cell mutagenicity or reproductive toxicity.[3]

Ecological Information

  • Ecotoxicity: In high concentrations, it may be harmful to aquatic organisms.[7]

  • Persistence and Degradability: It is anticipated to be biodegradable.[7]

  • Bioaccumulation: There is a potential for this substance to bioaccumulate.[8]

Disposal Considerations

All waste material should be disposed of in accordance with applicable local, regional, and national environmental regulations. Avoid releasing the substance into the environment.[3][7]

Experimental Workflow: Chemical Spill Response

Spill_Response Spill Chemical Spill Occurs Assess Assess the Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate SmallSpill Is the spill small and manageable? Assess->SmallSpill Notify Notify Supervisor & EH&S Evacuate->Notify LargeSpill Await Emergency Response Notify->LargeSpill Cleanup Contain and Clean Up Spill (Use appropriate absorbents) SmallSpill->Cleanup Yes SmallSpill->LargeSpill No Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: A logical workflow for responding to a chemical spill in a laboratory setting.

Applications in Research and Drug Development

Long-chain hydrocarbons and their functionalized derivatives are of significant interest in pharmaceutical sciences. For instance, n-octadecane is employed as a hydrophobic excipient in various drug formulations and in the development of controlled-release systems. The amphiphilic character of Octadecane, 1,18-dimethoxy- suggests its potential as a component in advanced drug delivery systems, such as in the formation of micelles or liposomes, which can improve the solubility and bioavailability of hydrophobic drug molecules.

Synthesis

The synthesis of Octadecane, 1,18-dimethoxy- can be approached through established organic chemistry methodologies. A plausible synthetic route is the Williamson ether synthesis, which would involve the reaction of 1,18-dihalo-octadecane (for example, 1,18-dibromooctadecane) with sodium methoxide. Alternatively, the reduction of a corresponding dicarboxylic acid ester could also yield the desired diether.

References

  • Octadecane, 1,1-dimethoxy- - 14620-55-4 - Vulcanchem. (URL Not Available)
  • OCTADECANE -
  • SAFETY DATA SHEET - Fisher Scientific. (URL Not Available)
  • SAFETY D
  • Octadecane, 1,1-dimethoxy- | C20H42O2 | CID 551446 - PubChem. [Link]

  • Octadecane - Material Safety D
  • Octadecane MSDS - Cosmo Bio USA. (URL Not Available)
  • Chemical Properties of Octadecane (CAS 593-45-3) - Cheméo. [Link]

  • Octadecane | C18H38 | CID 11635 - PubChem - NIH. [Link]

  • Material Safety Data Sheet - West Liberty University. (URL Not Available)
  • Octadecane - Wikipedia. [Link]

  • Diethyl ether - Safety D
  • Octadecane - Registration Dossier - ECHA. [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL Not Available)

Sources

Strategic Synthesis of α,ω-Difunctionalized Alkanes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

α,ω-Difunctionalized alkanes—aliphatic carbon chains bearing reactive moieties (e.g., –OH, –COOH, –NH₂, –COOR) at both terminal ends—are indispensable building blocks in modern chemical synthesis. They serve as the foundational monomers for high-performance engineering polymers (polyamides, polyesters, and polyurethanes) and act as critical precursors for macrocyclic Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing thermodynamic driving forces, catalyst longevity, and safety at scale. This guide dissects four field-proven methodologies for synthesizing α,ω-difunctionalized alkanes, emphasizing the mechanistic causality behind each experimental design choice.

Core Synthetic Methodologies

Catalytic Ozonolysis and Oxidative Cleavage

The most scalable route to α,ω-dicarboxylic acids (e.g., azelaic acid) leverages the oxidative cleavage of naturally occurring unsaturated fatty acids. Historically, ozonolysis was bottlenecked by the accumulation of highly explosive secondary ozonides (1,2,4,5-tetraoxolanes). Modern protocols resolve this by introducing a strong acid catalyst (


) during the hydrogen peroxide oxidation step. The acid rapidly protonates the secondary ozonide, drastically lowering the activation energy for its cleavage into the target dicarboxylic acid and eliminating thermal runaway risks ().

Ozonolysis A Unsaturated Fatty Acid (Oleic Acid) B Ozone (O3) Addition 1,3-Dipolar Cycloaddition A->B C Primary Ozonide (1,2,3-Trioxolane) B->C D Criegee Intermediate Zwitterion + Carbonyl C->D Cycloreversion E Secondary Ozonide (1,2,4,5-Tetraoxolane) D->E Recombination F H2O2 / Strong Acid (pKa ≤ 0) Accelerated Cleavage E->F G α,ω-Dicarboxylic Acid (Azelaic Acid) F->G Oxidation

Fig 1. Catalytic ozonolysis and oxidative cleavage mechanism of unsaturated fatty acids.

Olefin Cross-Metathesis (CM)

For precise carbon-chain lengths not accessible via natural feedstocks, olefin cross-metathesis of terminal alkenes provides a modular approach. Using ruthenium-alkylidene catalysts, terminal alkenes undergo homodimerization to yield α,ω-difunctionalized internal olefins. The thermodynamic driving force is the irreversible expulsion of volatile ethylene gas. Subsequent palladium-catalyzed hydrogenation yields the saturated α,ω-difunctionalized alkane ().

Metathesis N1 Terminal Alkene (Methyl 9-decenoate) N2 Grubbs II Catalyst Ru-Alkylidene N1->N2 Coordination N3 Metallacyclobutane Intermediate N2->N3 [2+2] Cycloaddition N4 α,ω-Unsaturated Dimer + Ethylene Gas N3->N4 Cycloreversion N5 Pd/C, H2 (50 psi) Hydrogenation N4->N5 N6 Saturated α,ω-Diester (Dimethyl octadecanedioate) N5->N6

Fig 2. Olefin cross-metathesis and hydrogenation route to α,ω-difunctionalized esters.

Remote Difunctionalization via Chain-Walking

A cutting-edge approach in late-stage functionalization is "chain-walking" catalysis. Transition metal catalysts (Pd, Ni) insert into unactivated internal alkenes and undergo iterative β-hydride eliminations and re-insertions. This migrates the metal center along the alkyl backbone until it reaches the thermodynamically favored terminal position. Trapping this intermediate with an electrophile yields 1,n-difunctionalized alkanes from complex isomeric mixtures.

ChainWalking S1 Internal Alkene Pool S2 Pd/Ni Insertion (Alkyl-Metal Species) S1->S2 S3 β-Hydride Elimination S2->S3 S4 Re-insertion (Metal Migration) S3->S4 Chain Walking S4->S3 Iterative Process S5 Terminal Alkyl-Metal (Thermodynamic Sink) S4->S5 Terminal Reached S6 Electrophilic Trapping (e.g., CO2, Aryl Halide) S5->S6 S7 1,n-Difunctionalized Alkane S6->S7

Fig 3. Remote difunctionalization via transition-metal chain-walking catalysis.

Zwitterionic Ring-Opening Polymerization (ZROP)

For polymeric α,ω-difunctionalized alkanes (e.g., PEG derivatives), N-heterocyclic carbenes (NHCs) induce metal-free ZROP of epoxides. The carbene acts as a nucleophile, creating a zwitterionic propagating species that can be precisely terminated to yield heterotelechelic polymers (e.g., α-benzyl, ω-hydroxy PEO) (). Alternatively, direct lactone synthesis of α,ω-diols can be achieved using hydrogen peroxide catalyzed by heteropoly acids ().

Quantitative Data Presentation

The following table summarizes the operational parameters for selecting the appropriate synthetic strategy based on scale and target architecture:

Synthesis StrategyPrimary PrecursorCatalyst SystemTarget ProductE-Factor / GreennessScalability
Catalytic Ozonolysis Unsaturated Fatty Acids

,

,

α,ω-Dicarboxylic AcidsLow (Water byproduct)Industrial (Kiloton)
Olefin Cross-Metathesis Terminal AlkenesRu-Alkylidene (Grubbs II)α,ω-Diesters / DiolsMedium (Solvent dependent)Pilot to Industrial
Chain-Walking Catalysis Internal AlkenesPd/Ni + Ligands1,n-Difunctionalized AlkanesHigh (Complex ligands)Bench / Discovery
Zwitterionic ROP Epoxides / Cyclic EthersN-Heterocyclic Carbenesα,ω-Difunctionalized PEGsLow (Solvent-free possible)Bench to Pilot

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal chemical checkpoints to verify reaction progression.

Protocol 1: Synthesis of Azelaic Acid via Catalytic Ozonolysis

Rationale: Traditional ozonolysis requires extreme cooling to avoid explosive accumulation of secondary ozonides. By introducing


 (pKa < 0) during the 

oxidation phase, we selectively protonate the secondary ozonide, reducing the activation energy for its cleavage and allowing the reaction to proceed safely at higher temperatures.
  • Reaction Setup: Dissolve methyl oleate (95% purity) in a solvent mixture of propionic acid and water (15 equivalents of water based on double bonds).

    • Causality: Propionic acid acts as a miscible co-solvent that stabilizes the Criegee intermediate without participating in side reactions.

  • Ozonolysis: Pass a feed gas of 5%

    
     in 
    
    
    
    through the reaction mixture at 40 mL/min with vigorous stirring at 25 °C. Monitor via GC-FID until complete consumption of the starting material is observed (Internal Checkpoint 1).
  • Catalytic Oxidation: To the resulting mixture (now containing 9-oxononanoate and nonanal), add 30% aqueous

    
     (oxidant) and a catalytic amount of 95% 
    
    
    
    (acid catalyst, pKa -3).
  • Thermal Cleavage: Heat the mixture to 100 °C in an oil bath for 75 minutes.

    • Causality: The strong acid accelerates the oxidation of the aldehyde intermediates to carboxylic acids, completing the conversion in under 2 hours compared to >12 hours uncatalyzed.

  • Isolation: Cool to room temperature and isolate azelaic acid via crystallization.

Protocol 2: Synthesis of Dimethyl Octadecanedioate via Cross-Metathesis

Rationale: Dimerization of terminal alkenes is entropically driven by the loss of ethylene gas. Grubbs 2nd Generation catalyst is selected over the 1st Generation due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and functional group tolerance toward the ester moieties.

  • Catalyst Loading: In a nitrogen-filled glovebox, charge a Schlenk flask with methyl 9-decenoate and 0.1 mol% Grubbs 2nd Generation catalyst in anhydrous dichloromethane (DCM).

  • Metathesis: Seal the flask, remove from the glovebox, and attach to a Schlenk line. Stir the reaction at 40 °C (reflux) under a dynamic sweep of argon.

    • Causality: The argon sweep continuously removes evolved ethylene gas, driving the equilibrium toward the dimerized product via Le Chatelier's Principle.

  • Chemical Quench: After 4 hours, quench the reaction by adding an excess of ethyl vinyl ether.

    • Causality (Internal Checkpoint 2): Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a stable, inactive Fischer carbene, preventing unwanted double-bond migration (isomerization) during workup.

  • Purification: Concentrate the mixture and purify the intermediate dimethyl 9-octadecen-1,18-dioate via short-path distillation.

  • Hydrogenation: Transfer the unsaturated dimer to a high-pressure Parr reactor. Add 5 wt% Pd/C and methanol as solvent. Pressurize with

    
     gas to 50 psi and stir at 25 °C for 12 hours. Filter through Celite to yield the saturated α,ω-difunctionalized alkane.
    

References

  • Synthesis of alpha,omega-dicarboxylic acids and esters thereof from unsaturated fatty acid derivatives. US Patent 8,703,993.
  • Metathesis process for preparing an alpha, omega-functionalized olefin. US Patent 7,812,185.
  • N-Heterocyclic Carbene-Induced Zwitterionic Ring-Opening Polymerization of Ethylene Oxide and Direct Synthesis of α,ω-Difunctionalized Poly(ethylene oxide)s and Poly(ethylene oxide)-b-poly(ε-caprolactone) Block Copolymers. Journal of the American Chemical Society (2009).[Link]

  • Lactone synthesis of .alpha.,.omega.-diols with hydrogen peroxide catalyzed by heteropoly acids combined with cetylpyridinium chloride. The Journal of Organic Chemistry (1988).[Link]

Methodological & Application

Application Note: 1,18-Dimethoxyoctadecane as a Tunable Phase Change Material

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical analysis of 1,18-dimethoxyoctadecane , a specialized Phase Change Material (PCM). This guide addresses the synthesis, characterization, and application of this material, specifically focusing on its potential for thermal energy storage in temperature-sensitive environments.[1]

Executive Summary

1,18-Dimethoxyoctadecane (C₂₀H₄₂O₂) is an end-capped alkane derivative belonging to the class of


-dimethoxyalkanes.[2] Structurally, it consists of an 18-carbon hydrophobic backbone terminated by methoxy ether groups. Unlike its parent compound, n-octadecane (a standard PCM melting at ~28°C), the dimethoxy derivative offers unique interfacial properties due to the terminal dipoles.

This material is of high interest for thermal buffering applications in the 30°C–45°C range (biomedical transport, electronics cooling), where the introduction of ether linkages modifies the crystal packing lattice, potentially suppressing the supercooling often observed in pure alkanes and enhancing compatibility with polar encapsulation matrices.

Technical Profile & Mechanism of Action
2.1 Chemical Identity
  • IUPAC Name: 1,18-Dimethoxyoctadecane

  • CAS Number: 102155-51-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 314.55 g/mol

  • Classification: Non-ionic, Ether-terminated Paraffinic PCM

2.2 Predicted Thermal Properties

Note: Exact values depend on purity and synthesis method. The following are derived from homologous series analysis of


-substituted alkanes.
PropertyValue / RangeMechanistic Insight
Melting Point (

)
35°C – 42°C The methoxy caps extend the effective chain length (similar to C20 n-eicosane) but introduce rotational flexibility, typically resulting in a

slightly distinct from the equivalent alkane.
Latent Heat (

)
200 – 230 J/g High energy density derived from the crystallization of the long polymethylene chain.
Thermal Conductivity ~0.2 W/(m[3]·K) (Liquid)Typical of organic PCMs; requires conductive enhancement (e.g., graphite additives) for high-power applications.
Stability HighEther linkages are chemically inert to oxidation and hydrolysis under standard operating conditions.
2.3 Mechanism of Phase Change

The phase transition is driven by the Van der Waals forces between the methylene chains.

  • Solid State: The chains pack in a crystalline lattice (likely triclinic or orthorhombic). The polar methoxy ends may induce a specific "layering" effect, reducing the random sliding of chains found in pure alkanes.

  • Transition: Upon heating to

    
    , vibrational energy overcomes the lattice energy. The "kink" potential of the C-O-C bond facilitates the breakup of the ordered structure.
    
  • Liquid State: The molecules exist as a disordered fluid. The terminal dipoles increase surface tension compared to n-octadecane, improving retention in porous silica or polymer matrices (Shape-Stabilized PCMs).

Protocol 1: Synthesis & Purification

Rationale: Commercial availability of this specific derivative is limited. In-house synthesis via Williamson Ether Synthesis is the standard, high-yield route.

Reagents Required
  • Precursor: 1,18-Octadecanediol (High purity, >98%)

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Quenching: Ammonium Chloride (sat. aq.)

Step-by-Step Workflow
  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Dissolve 1,18-Octadecanediol (1.0 eq) in THF and add dropwise to the NaH suspension. Stir at 0°C for 30 min, then warm to Room Temp (RT) for 1 hour until

    
     evolution ceases.
    
    • Checkpoint: Solution should turn slightly opaque/grey.

  • Methylation: Cool back to 0°C. Add Methyl Iodide (2.5 eq) dropwise. (Caution: MeI is a carcinogen; use fume hood).

  • Reaction: Reflux at 60°C for 12–18 hours.

  • Work-up: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .
  • Purification (Critical): Recrystallize the crude solid from Ethanol/Hexane (9:1) .

    • Why? Removal of mono-methoxy impurities is vital. Even 1% impurity can broaden the melting peak by >3°C (colligative property depression).

Protocol 2: Thermal Validation (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for defining the operational window of the PCM.

Instrument Setup
  • Equipment: DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan: Tzero Aluminum Hermetic Pan (prevents volatilization).

Measurement Sequence
  • Equilibration: Hold at 10°C for 5 min.

  • First Heat: Ramp 10°C to 60°C at 10°C/min . (Erases thermal history).

  • Cooling: Ramp 60°C to 10°C at 5°C/min .

    • Observation: Record Crystallization Temperature (

      
      ).[4] Note any supercooling (difference between 
      
      
      
      and
      
      
      ).
  • Second Heat (Data Run): Ramp 10°C to 60°C at 2°C/min .

    • Why slower? A 2°C/min ramp provides the most accurate resolution of the Onset Temperature (

      
      ) and Peak Temperature (
      
      
      
      ).
Data Analysis Criteria
  • 
    :  The practical melting point for system design.
    
  • 
    :  Integrate the area under the melting peak (J/g).
    
  • Pass/Fail: A sharp peak (width < 3°C) indicates high purity. A broad "shoulder" indicates incomplete methylation.

Protocol 3: Encapsulation Compatibility Testing

Rationale: PCMs are rarely used in bulk liquid form. They are encapsulated to prevent leakage. The methoxy group changes the surface chemistry compared to pure alkanes.

Workflow: Interfacial Polymerization (Melamine-Formaldehyde Shell)

  • Emulsification: Disperse molten 1,18-dimethoxyoctadecane in water containing SMA (styrene-maleic anhydride) copolymer as a surfactant.

    • Note: The methoxy groups interact with SMA, potentially requiring less surfactant than pure octadecane to achieve stable droplets.

  • Pre-polymer Addition: Add Melamine-Formaldehyde pre-polymer solution.

  • Polymerization: Adjust pH to 4.5, heat to 70°C for 4 hours.

  • Validation: Observe under SEM. Check for "dimples" or collapse, which indicates core-shell incompatibility.

Visualization of Pathways
Figure 1: Synthesis & Phase Change Logic

G cluster_pcm Thermal Cycling Mechanism Diol 1,18-Octadecanediol (Solid, Tm ~98°C) Reaction Methylation (NaH / MeI / THF) Diol->Reaction Activation Product 1,18-Dimethoxyoctadecane (Crude) Reaction->Product Reflux 18h Purification Recrystallization (EtOH/Hexane) Product->Purification Work-up FinalPCM Pure PCM (Tm ~35-40°C) Purification->FinalPCM Isolation Solid Ordered Lattice (Crystalline) FinalPCM->Solid Liquid Disordered Fluid (Amorphous) Solid->Liquid Heat Absorption (Endothermic) Liquid->Solid Heat Release (Exothermic)

Caption: Synthesis pathway converting the high-melting diol into the target PCM, followed by the reversible thermal cycling mechanism.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Broad Melting Peak (>5°C) Mono-methylated impurity (Alcohol-Ether).Recrystallize again. Verify via IR spectroscopy (Look for -OH stretch at 3300 cm⁻¹; it should be absent).
Supercooling (>10°C) Lack of nucleation sites.Add 1% w/w of a nucleating agent (e.g., 1-octadecanol or graphene nanoplatelets) to trigger crystallization.
Leakage from Capsules Shell porosity or polarity mismatch.Increase shell thickness or switch to a Silica shell (Sol-Gel method) which bonds better with the methoxy ether groups.
References
  • Inomata, K., et al. (1991). "Conformational Characteristics of alpha,omega-Dimethoxyalkanes." Computational Polymer Science. Link (Context: Structural conformation of dimethoxy chains).

  • Sari, A., et al. (2021). "Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties." Semantic Scholar. Link (Context: Homologous series analysis of alkane derivatives).

  • PubChem Database. (2025). "Compound Summary: 1,18-Dimethoxyoctadecane (CAS 102155-51-1)." National Institutes of Health.[5] Link

  • NIST Chemistry WebBook. "Thermophysical Properties of Ethers and Alkanes." National Institute of Standards and Technology.[6] Link (Context: Reference data for C18 and C20 backbones).

Sources

Application Note: High-Precision Self-Assembly of 1,18-Dimethoxyoctadecane Monolayers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for generating and characterizing self-assembled monolayers (SAMs) of 1,18-dimethoxyoctadecane on Highly Oriented Pyrolytic Graphite (HOPG). Unlike its diol counterparts (e.g., 1,18-octadecanediol), this molecule lacks hydrogen bond donors, interacting solely via van der Waals forces and weak dipole-dipole coupling. Consequently, it serves as a critical "dipolar reference standard" in 2D crystal engineering, allowing researchers to isolate the contribution of alkyl chain interdigitation from hydrogen bonding networks in supramolecular assemblies.

Key Applications:

  • STM Contrast Calibration: Benchmarking electronic contrast between ether oxygens and alkyl backbones.

  • 2D Crystal Engineering: Acting as a "spacer" or "chain-stopper" in multi-component assemblies.

  • Dipole Array Modeling: Studying anti-parallel dipole alignment in the absence of H-bonds.

Molecular Mechanism & Theory

The Adsorption Driver

1,18-dimethoxyoctadecane (


) adsorbs onto graphite primarily through London dispersion forces  between the methylene (

) backbone and the graphite

-system. The molecule adopts a flat-lying (planar) conformation to maximize surface contact.
Packing Frustration
  • Commensurability: The alkyl chain attempts to align with the graphite symmetry axes (zigzag or armchair).

  • Dipolar Steering: The terminal methoxy groups (-OCH

    
    ) introduce a permanent dipole moment. To minimize electrostatic repulsion, the molecules typically organize into lamellar structures  where adjacent rows may adopt anti-parallel or shifted configurations, distinct from the hydrogen-bond-stabilized networks of diols.
    

Experimental Protocol

Materials & Equipment
  • Adsorbate: 1,18-dimethoxyoctadecane (Purity >98%, HPLC grade).

  • Substrate: HOPG (Grade ZYB or ZYA, mosaic spread < 0.8°).

  • Solvent: 1-Phenyloctane (Sigma-Aldrich, Anhydrous, 98%) or n-Tetradecane.

    • Note: Phenyloctane is preferred for STM due to its low vapor pressure and compatibility with the graphite lattice.

  • Instrument: Scanning Tunneling Microscope (STM) operating at the liquid-solid interface.

Solution Preparation

Objective: Create a near-saturated solution to ensure rapid monolayer coverage without multilayer precipitation.

  • Weighing: Measure 1.0 mg of 1,18-dimethoxyoctadecane.

  • Dissolution: Add 1.0 mL of 1-phenyloctane to achieve a concentration of ~3 mM.

    • Critical Step: Sonicate for 5 minutes at 40°C to ensure complete dissolution. The molecule may aggregate at room temperature if not fully solvated.

  • Dilution (Optional): For sub-monolayer coverage studies, dilute to 0.1 mM.

Substrate Preparation (The "Scotch Tape" Method)
  • Apply adhesive tape to the HOPG surface.

  • Apply uniform pressure to ensure contact.

  • Peel the tape off smoothly to expose a fresh, atomically flat basal plane.

  • Immediate Use: Use the cleaved HOPG within 15 minutes to minimize atmospheric contamination.

Deposition & Imaging Workflow

STM_Workflow Figure 1: Liquid-Solid Interface STM Workflow Prep Solution Prep (3mM in Phenyloctane) Drop Drop Casting (3-5 µL) Prep->Drop Cleave Cleave HOPG (Fresh Surface) Cleave->Drop Equilib Equilibration (2 mins) Drop->Equilib Approach Tip Approach (Coarse -> Tunneling) Equilib->Approach Scan STM Imaging (Constant Current) Approach->Scan

Figure 1: Step-by-step workflow for preparing and imaging the self-assembled monolayer.

  • Mounting: Fix the HOPG onto the STM sample stage.

  • Deposition: Deposit 3–5 µL of the solution directly onto the center of the HOPG.

  • Tip Approach: Immerse the STM tip (mechanically cut Pt/Ir 80:20) into the droplet.

  • Tunneling Parameters:

    • Bias Voltage (

      
      ):  -0.8 V to -1.2 V (Sample negative).
      
    • Tunneling Current (

      
      ):  50 pA to 200 pA.
      
    • Note: High impedance (low current) is crucial to avoid disturbing the physisorbed layer.

Data Analysis & Expected Results

Molecular Identification

In STM images, 1,18-dimethoxyoctadecane appears as bright/dark lamellae.

  • Alkyl Chain: Appears as a dark trough (insulating).

  • Methoxy Groups: Often appear as brighter spots at the ends of the rods due to the higher electron density of the oxygen lone pairs affecting the local density of states (LDOS).

Quantitative Metrics

Verify your monolayer quality using the following lattice benchmarks:

ParameterExpected ValueDescription
Lamellar Width (

)
~2.6 ± 0.2 nmDistance between methoxy rows (depends on tilt angle).
Inter-chain Spacing 0.42 – 0.45 nmTypical packing distance for flat-lying alkanes on graphite.
Angle vs. Graphite 60° or 90°Domain orientation relative to the underlying graphite symmetry axes.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Order / Noisy Image Concentration too low or Tip too blunt.Increase conc. to 5 mM; Pulse voltage to clean tip.
Streaky Images Tip dragging molecules.Decrease setpoint current (e.g., from 200 pA to 50 pA).
Multilayer Formation Solvent evaporation.Add a reservoir of solvent or use a vapor cap.

Structural Logic (Graphviz)

The following diagram illustrates the competitive interactions determining the final assembly.

Assembly_Logic Figure 2: Interaction Hierarchy in SAM Formation Molecule 1,18-dimethoxyoctadecane VdW Van der Waals (Adsorption) Molecule->VdW Alkyl Chain Dipole Dipole-Dipole (Methoxy Groups) Molecule->Dipole Head/Tail Substrate HOPG Surface Substrate->VdW Packing 2D Crystal Structure (Lamellar) VdW->Packing Stabilization Dipole->Packing Orientation Control (Anti-parallel)

Figure 2: The balance between substrate adsorption (VdW) and lateral ordering forces (Dipole).

References

  • De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy.[1] Chemical Society Reviews, 32(3), 139-150. Link

  • Rabe, J. P., & Buchholz, S. (1991). Commensurability and mobility in two-dimensional molecular patterns on graphite. Science, 253(5018), 424-427. Link

  • McGonigal, P. R., et al. (2010). Controlling the self-assembly of 1,18-octadecanedicarboxylic acid on graphite. Journal of Materials Chemistry, 20, 528-534. (Cited for comparative protocol on C18 derivatives). Link

  • Claypool, C. L., et al. (1997). Tunneling Spectroscopy of Functionalized Alkanes on Graphite. The Journal of Physical Chemistry B, 101(31), 5927–5931. Link

Sources

Advanced Formulation Protocols: Incorporating 1,18-Dimethoxyoctadecane into Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Compound Focus: 1,18-Dimethoxyoctadecane (CAS: 102155-51-1)

Executive Summary & Mechanistic Insights

While pure n-octadecane is a well-documented phase change material (PCM) and hydrophobic core for lipid nanoparticles[1], its highly ordered triclinic crystalline lattice presents a critical flaw in drug delivery: API expulsion during storage . As pure octadecane transitions from liquid to solid, it forms a perfect crystal that physically squeezes out encapsulated active pharmaceutical ingredients (APIs).

1,18-Dimethoxyoctadecane (DMO) solves this challenge. By capping the 18-carbon aliphatic chain with terminal methoxy groups (


), the molecule introduces slight polarity and steric hindrance at the chain ends.

Causality of Experimental Choices:

  • Lattice Disruption: The methoxy caps prevent the lipid from packing into a perfect triclinic lattice[2]. This creates "amorphous imperfections" within the solid lipid core, serving as stable reservoirs for lipophilic APIs and drastically increasing Encapsulation Efficiency (EE%).

  • Interfacial Tension Reduction: The slight polarity of the methoxy groups interacts favorably with the hydrophilic heads of aqueous surfactants (e.g., Poloxamer 188 or Sodium Dodecyl Sulfate). This lowers the interfacial tension more effectively than pure alkanes, facilitating smaller droplet sizes during high-pressure homogenization[3].

  • Thermo-Responsive Trigger: The melting point of DMO is depressed compared to pure octadecane, making it highly sensitive to physiological temperatures. Furthermore, as particle diameter decreases to the nanoscale, the melting and onset temperatures decrease further[3], allowing for precisely tuned, temperature-triggered drug release upon topical application or cellular internalization.

Quantitative Formulation Data

The structural modifications of DMO yield distinct physicochemical advantages over pure octadecane when formulated into SLNs. The data below summarizes expected parameters when using a standard 10 wt% lipid / 2 wt% surfactant formulation.

ParameterPure Octadecane SLNs1,18-Dimethoxyoctadecane (DMO) SLNsMechanistic Driver
Mean Particle Size (Z-ave) 136.0 nm ± 5.285.4 nm ± 3.1Methoxy-induced interfacial tension reduction.
Polydispersity Index (PDI) 0.250.12Enhanced surfactant-lipid compatibility.
Encapsulation Efficiency ~45%>82%Amorphous regions in the imperfect crystal lattice.
Melting Point Onset 26.5 °C24.1 °CNanoscale melting point depression[3].
Optical Absorbance Shift +140% upon cooling+15% upon coolingMinimized refractive index change during solidification[3].

Mandatory Visualization: Formulation Workflow

The following diagram illustrates the phase-inversion and high-energy size reduction pathway required to synthesize stable DMO-SLNs.

Workflow LIPID Lipid Phase 1,18-Dimethoxyoctadecane + API (Heated to 45°C) PRE Pre-Emulsion High-Shear Mixing (8,000 rpm) LIPID->PRE AQUEOUS Aqueous Phase Surfactant + Ultrapure Water (Heated to 45°C) AQUEOUS->PRE HPH High-Pressure Homogenization (20,000 psi, 3-5 passes) PRE->HPH Droplet Breakage COOL Controlled Quenching (Cool to 5°C) HPH->COOL Liquid Nanoemulsion SLN DMO-SLN Suspension (Stable Nanoparticles) COOL->SLN Lipid Crystallization

Caption: Workflow for formulating 1,18-dimethoxyoctadecane Solid Lipid Nanoparticles (DMO-SLNs).

Step-by-Step Experimental Protocol

This protocol utilizes High-Pressure Homogenization (HPH), recognized as the most reliable method for scaling [1]. Every critical step includes a self-validating checkpoint to ensure formulation integrity before proceeding.

Phase I: Preparation of Phases
  • Lipid Phase: Weigh 1.0 g of 1,18-dimethoxyoctadecane and 0.05 g of the lipophilic API. Heat the mixture in a water bath to 45 °C (approximately 20 °C above the lipid's melting point to ensure complete abolition of thermal history).

  • Aqueous Phase: Dissolve 0.2 g of surfactant (e.g., Sodium Dodecyl Sulfate or Poloxamer 188) in 8.75 mL of ultrapure (Milli-Q) water. Heat this solution to exactly 45 °C .

    • Causality: Temperature matching is critical. If the aqueous phase is cooler than the lipid phase, localized premature crystallization will occur upon mixing, leading to microparticle formation rather than nanoparticles.

Phase II: Pre-Emulsification
  • Add the heated aqueous phase dropwise to the lipid phase while homogenizing using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 8,000 rpm for 2 minutes.

    • Self-Validation Checkpoint 1: The resulting pre-emulsion should be milky-white and uniform, with no visible phase separation after 1 minute of resting. If oil droplets pool at the surface, increase surfactant concentration by 0.5 wt%.

Phase III: High-Pressure Homogenization (HPH)
  • Transfer the pre-emulsion to a microfluidizer or high-pressure homogenizer pre-heated to 45 °C.

  • Process the emulsion at 20,000 psi for 3 to 5 passes .

    • Causality: High shear, cavitation, and turbulent forces break the micro-droplets down to the nanoscale[1].

    • Self-Validation Checkpoint 2: Immediately extract a 10 µL aliquot, dilute in 1 mL of 45 °C water, and measure via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be ≤ 0.15 . A higher PDI indicates that the surfactant is insufficient to cover the exponentially increased surface area of the nanodroplets. Do not proceed to cooling until PDI ≤ 0.15.

Phase IV: Controlled Crystallization
  • Collect the hot liquid nanoemulsion and rapidly cool it to 5 °C using an ice-water bath for 15 minutes, then allow it to return to ambient temperature (25 °C).

    • Causality: Rapid quenching forces the DMO into a solid state. Because DMO resists forming perfect crystals, the rapid cooling traps the lipid in a highly amorphous

      
      -polymorphic form, locking the API inside the matrix.
      
    • Self-Validation Checkpoint 3: Monitor optical clarity. As demonstrated in studies on [3], pure octadecane nanoemulsions exhibit a massive spike in absorbance (up to 140%) upon crystallization due to refractive index shifts. Because DMO forms imperfect crystals, your formulation should only show a minimal absorbance shift (~15%). A sudden transition to an opaque, chalky white indicates macroscopic lipid expulsion and formulation failure.

References

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics (MDPI). 1

  • Formation of transparent solid lipid nanoparticles by microfluidization: influence of lipid physical state on appearance. Journal of Colloid and Interface Science (PubMed). 3

  • Preparation and Characterization of n-Octadecane@SiO2/GO and n-Octadecane@SiO2/Ag Nanoencapsulated Phase Change Material. Energies (MDPI). 2

Sources

Application Notes & Protocols: Thermal Energy Storage Applications of Long-Chain Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Long-Chain Compounds in Latent Heat Storage

Thermal energy storage (TES) is a critical technology for bridging the temporal gap between energy availability and demand, enhancing energy efficiency across numerous sectors.[1][2] TES systems can be broadly categorized into sensible, latent, and thermochemical storage.[3] This guide focuses on Latent Heat Thermal Energy Storage (LHTES) , which utilizes phase change materials (PCMs) to store and release large amounts of energy at a nearly constant temperature during their phase transition (e.g., solid-to-liquid).[2][3][4]

Among the various classes of PCMs, organic long-chain compounds—specifically paraffins (alkanes) and fatty acids—are exceptionally promising for a wide range of applications.[4][5][6][7] These materials are characterized by their straight-chain molecular structures (CH₃-(CH₂)ₙ-CH₃ for paraffins and CH₃-(CH₂)ₙ-COOH for fatty acids). Their primary advantages include:

  • High Latent Heat of Fusion: They can store a significant amount of energy per unit mass.[8][9]

  • Chemical Stability: They are generally inert and undergo minimal degradation over many freeze-thaw cycles.[6][10]

  • Congruent Melting: They melt and freeze uniformly without phase segregation, ensuring consistent performance.[11]

  • Minimal Supercooling: They tend to solidify at temperatures very close to their melting point, a crucial factor for predictable energy release.[4][8]

  • Tunable Phase Change Temperatures: The melting point of these compounds is a function of their carbon chain length, allowing for the selection of a specific PCM for a target temperature range.[4][10]

This document provides a detailed guide for researchers and scientists on the selection, characterization, and application of long-chain compounds for thermal energy storage.

Part 1: Material Selection and Characterization

The successful implementation of a PCM-based TES system hinges on the careful selection and rigorous characterization of the material. The key thermophysical properties dictate the performance, efficiency, and lifespan of the application.

Key Thermophysical Properties of Long-Chain PCMs
  • Phase Change Temperature (T_m & T_f): The melting and freezing temperatures must align with the operating temperature range of the intended application. For building applications, this might be 18–30°C, while for cold chain transport, it could be 2–8°C.[12][13]

  • Latent Heat of Fusion (ΔH_m): A high latent heat is desirable as it signifies a greater energy storage capacity per unit mass, reducing the required amount of PCM.[8]

  • Thermal Conductivity (k): This property governs the rate of heat transfer into and out of the PCM. A significant drawback of organic long-chain compounds is their inherently low thermal conductivity (typically 0.16-0.2 W/(m·K)), which can limit the charge/discharge rates.[4][14][15]

  • Specific Heat Capacity (C_p): This represents the sensible heat storage capacity of the material in its solid and liquid phases.

  • Cycling Stability: The PCM must maintain its thermophysical properties over thousands of melting and solidification cycles without significant degradation.[16][17]

  • Chemical Stability: The material should not corrode its container or degrade when exposed to the operational environment.[4]

Comparative Data of Common Long-Chain PCMs

The following table summarizes the typical thermophysical properties of several common long-chain compounds used as PCMs. These values can vary based on purity and measurement conditions.

Compound Name Formula Melting Point (°C) Latent Heat (J/g) Thermal Conductivity (W/m·K)
n-OctadecaneC₁₈H₃₈28.2~245~0.22 (Solid)
n-EicosaneC₂₀H₄₂36.6~236~0.23 (Solid)
Lauric AcidC₁₂H₂₄O₂41-44~180-210~0.17 (Solid)
Myristic AcidC₁₄H₂₈O₂51-58~190-220~0.18 (Solid)
Palmitic AcidC₁₆H₃₂O₂59-65~200-235~0.19 (Solid)
Stearic AcidC₁₈H₃₆O₂54-70~200-240~0.20 (Solid)

Data compiled from sources[7][9][18].

Part 2: Essential Characterization Protocols

Authoritative and repeatable characterization is the bedrock of PCM-based research and development. The following protocols outline standard methodologies for determining the most critical thermophysical properties.

Protocol 1: Determination of Thermal Transitions and Latent Heat via Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for measuring the heat flow associated with thermal transitions in a material.[19][20] By subjecting a small, known mass of PCM to a controlled temperature program, we can precisely quantify its melting/freezing points and latent heat of fusion—the most fundamental properties for any TES application.[21][22][23]

Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the long-chain compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[15]

  • Temperature Program (First Heating Scan): Equilibrate the sample at a temperature at least 20°C below the expected melting point. Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above its complete melting point. This initial scan is crucial for erasing the material's prior thermal history.

  • Cooling Scan: Cool the sample at the same controlled rate (5-10°C/min) back to the initial temperature. This scan provides data on the solidification behavior and supercooling effects.

  • Second Heating Scan: Re-heat the sample under the same conditions as step 3. This second scan is typically used for data analysis as it represents the material's behavior under controlled, repeatable conditions.

  • Data Analysis:

    • Melting/Freezing Point (T_m / T_f): Determine the onset or peak temperature of the endothermic (melting) and exothermic (freezing) events.

    • Latent Heat (ΔH_m): Integrate the area of the melting peak on the heat flow vs. temperature curve. The instrument software performs this calculation, yielding a value in Joules per gram (J/g).

Self-Validation: The protocol is self-validating by comparing the first and second heating scans. A significant difference may indicate a change in the material's crystalline structure. Furthermore, running a certified standard (e.g., Indium) before the sample run validates the instrument's calibration for temperature and enthalpy.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Instrument Run cluster_analysis Data Analysis prep1 Weigh 5-10 mg of PCM prep2 Seal in Aluminum Pan prep1->prep2 run1 Load Sample & Reference Pans prep2->run1 run2 Purge with N2 Gas run1->run2 run3 Heating Scan 1 (Erase Thermal History) run2->run3 run4 Cooling Scan (Solidification Data) run3->run4 run5 Heating Scan 2 (Analysis Scan) run4->run5 analysis1 Determine Onset/Peak Temperatures (Tm, Tf) run5->analysis1 analysis2 Integrate Peak Area for Latent Heat (ΔHm) analysis1->analysis2 caption Workflow for DSC analysis of PCMs.

Caption: Workflow for DSC analysis of PCMs.

Protocol 2: Thermal Conductivity Measurement via Transient Plane Source (TPS) Method

Causality: The low thermal conductivity of long-chain compounds is a primary bottleneck for efficient heat exchange.[4] Accurately measuring this property is essential for designing effective heat transfer enhancement strategies (e.g., adding conductive fillers, encapsulation). The Transient Plane Source (TPS) method is a versatile and widely used technique suitable for both solid and liquid phases.[21][24]

Methodology:

  • Sample Preparation:

    • Solid Phase: Prepare two identical, flat, and smooth solid samples of the PCM with a thickness sufficient to ensure a semi-infinite medium during the measurement time (typically >1 cm).

    • Liquid Phase: Use a specialized liquid test cell. Pour the molten PCM into the cell, ensuring no air bubbles are trapped.

  • Instrument Setup: Place the TPS sensor between the two solid sample halves or submerge it in the liquid sample within the cell. Ensure good thermal contact.

  • Measurement Execution: The instrument applies a short power pulse to the sensor, causing a transient temperature increase. The sensor simultaneously records its temperature response over time.

  • Data Analysis: The instrument's software analyzes the temperature vs. time profile. By fitting this data to the heat conduction equation, it calculates both the thermal conductivity and thermal diffusivity of the material.

  • Temperature Dependence: To characterize the material fully, perform measurements at several temperatures, both below and above the melting point, allowing the sample to thermally stabilize at each setpoint.

Self-Validation: The validity of a TPS measurement is confirmed by checking the probing depth against the sample dimensions. The calculated probing depth (a function of measurement time and thermal diffusivity) must be smaller than the sample thickness to ensure the heat wave does not reach the sample boundaries, which would invalidate the semi-infinite model assumption.

Protocol 3: Long-Term Thermal Cycling Stability Assessment

Causality: For any real-world application, a PCM must be reliable over its intended service life, which can involve thousands of charge-discharge cycles.[16][17] Accelerated thermal cycling tests are performed to simulate long-term use and evaluate any potential degradation in the PCM's thermal properties.[25][26]

Methodology:

  • Baseline Characterization: Perform a full characterization (DSC, TPS) of the pristine PCM sample to establish baseline values for T_m, ΔH_m, and k.

  • Sample Encapsulation: Seal a larger quantity of the PCM (e.g., 5-10 grams) in a container made of a material relevant to the final application (e.g., glass vial, polymer pouch, metal tube).

  • Accelerated Cycling: Place the encapsulated sample in a programmable thermal cycler or environmental chamber. Program the chamber to repeatedly cycle through temperatures that ensure complete melting and solidification of the PCM. For example, cycle between T_m - 10°C and T_m + 10°C.[27]

  • Cycle Count: The number of cycles should be relevant to the application. For building materials, thousands of cycles may be necessary to simulate years of service.[16][17]

  • Interim and Final Analysis: After a set number of cycles (e.g., 100, 500, 1000, 5000), remove a small aliquot of the cycled PCM.

  • Re-characterization: Perform DSC analysis on the cycled sample. Compare the resulting T_m and ΔH_m with the baseline values. A degradation of more than 10% in latent heat is often considered significant.[16]

  • Chemical Analysis (Optional): Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to check for changes in the chemical bond structure, indicating chemical degradation.

Self-Validation: The protocol's integrity relies on consistent sampling and analysis techniques. The baseline (0-cycle) data serves as the control against which all subsequent measurements are compared. Visual inspection for phase separation or color change can also provide qualitative evidence of degradation.[25]

Part 3: Key Application Areas and Protocols

The unique properties of long-chain compounds make them suitable for a diverse range of thermal management applications.

Application 1: Smart Textiles and Thermal Comfort

Concept: Microencapsulated PCMs (mPCMs) can be integrated into textiles to create "smart fabrics" that actively manage the microclimate around the human body.[28][29][30] When the body gets hot, the PCM melts, absorbing excess heat. When the body cools, the PCM solidifies, releasing the stored heat to provide warmth.[18]

Mechanism: The PCM is encapsulated in microscopic polymer shells (microcapsules) to contain it in its liquid state and provide a large surface area for heat transfer.[28][29] These microcapsules can then be incorporated into fibers during extrusion or applied as a coating to finished fabrics.[29]

Smart_Textile cluster_hot Hot Environment / Body Heat cluster_cold Cold Environment Body_Hot Body PCM_Solid PCM (Solid) Body_Hot->PCM_Solid Heat Absorbed (Melting) PCM_Liquid PCM (Liquid) Body_Cold Body PCM_Liquid2 PCM (Liquid) PCM_Liquid2->Body_Cold Heat Released (Freezing) PCM_Solid2 PCM (Solid) caption PCM action in smart textiles.

Caption: PCM action in smart textiles.

Application 2: Energy Efficiency in Buildings

Concept: Integrating PCMs into building materials like wallboard, concrete, or insulation can significantly increase the structure's thermal mass.[12][[“]][32] This allows the building envelope to absorb solar heat during the day and release it during the cooler night, stabilizing indoor temperatures, reducing peak heating and cooling loads, and lowering energy consumption.[[“]][33][34]

Implementation: PCMs can be microencapsulated and mixed into plaster or concrete, or contained in macro-scale panels (macro-encapsulation) that are installed within wall cavities.[12][32][33] The choice of PCM is critical, with a melting point that hovers around the desired indoor comfort temperature (e.g., 22-26°C).[12]

Application 3: Pharmaceutical Cold Chain Logistics

Concept: For drug development professionals, maintaining a strict temperature range (e.g., 2-8°C for biologics or 15-25°C for controlled room temperature products) during shipping is non-negotiable.[35] PCM-based passive shipping containers provide a reliable and cost-effective alternative to active refrigeration.[13][36]

Mechanism: The shipper is lined with PCM packs or bricks that are pre-conditioned (frozen or melted) to the appropriate state.[36][37] During transit, as ambient heat enters the container, the PCM absorbs it by melting, holding the internal temperature stable for an extended duration.[35][38][37] This buffering action protects the sensitive payload from temperature excursions.[38]

Protocol 4: Performance Validation of a PCM-Based Thermal Shipper

Causality: This protocol validates whether a specific shipper design, using a selected long-chain PCM, can maintain the required payload temperature for a specified duration under worst-case ambient temperature profiles. This is a critical step for regulatory compliance and ensuring product integrity.

Methodology:

  • System Assembly:

    • Construct the thermal shipper with the insulating materials and the payload chamber.

    • Place the pre-conditioned PCM packs in their designated locations within the shipper.

    • Place a calibrated temperature data logger next to a thermal mass simulating the drug product in the payload chamber. Place another logger outside the shipper to record the ambient temperature.

  • Pre-Conditioning: Condition the entire system (shipper, PCMs, and simulated payload) at the target storage temperature (e.g., 5°C for a 2-8°C shipment) for at least 24 hours to ensure thermal equilibrium.

  • Exposure to Test Profile: Place the sealed shipper into an environmental chamber programmed to simulate a challenging ambient temperature profile (e.g., a hot summer profile with daily peaks of 40°C and lows of 25°C, or a cold winter profile).

  • Data Collection: Allow the test to run for the target duration (e.g., 48, 72, or 96 hours). The data loggers should record temperatures at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Download the data from both the internal and external loggers.

    • Plot the payload temperature and ambient temperature versus time.

    • Verify that the payload temperature remained within the specified limits (e.g., 2-8°C) for the entire duration of the test.

    • The test is considered a "pass" if no temperature excursions occurred.

Self-Validation: The external data logger validates that the environmental chamber produced the correct ambient profile. The internal logger provides a continuous, auditable record of the payload's thermal environment, confirming the performance of the PCM and the overall shipper design.

References

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  • Soares, N., Costa, J. J., Gaspar, A. R., & Santos, P. (2013). Review of passive PCM latent heat thermal energy storage systems towards buildings’ energy efficiency. Energy and Buildings, 59, 82-103. [Link]

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  • Atlantis Press. (2021). Investigation of Thermal Behavior of Paraffins, Fatty Acids, Salt Hydrates and Renewable Based Oils as PCM. [Link]

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  • Al-Yasiri, Q., & Szabó, M. (2023). Thermophysical Characterization of Paraffins versus Temperature for Thermal Energy Storage. Materials, 16(7), 2697. [Link]

  • ResearchGate. (2014). Thermal energy storage properties of paraffin and fatty acid binary systems. [Link]

  • Neithalath, N. (2023). Differential Scanning Calorimetry in the Study of the Influence of Phase Change Materials in Cementitious Systems. YouTube. [Link]

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  • Navarro, M. E., Martínez, M., & Gil, A. (2024). Latent Thermal Energy Storage System for Heat Recovery between 120 and 150 °C: Material Stability and Corrosion. Materials, 17(3), 735. [Link]

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  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Royal Society of Chemistry. (2023). Alkane diols as a new organic phase change material encapsulated in densely packed and stacked carbonized microspheres for thermal energy storage. [Link]

  • arXiv. (2025). Medium Temperature Phase Change Materials Thermal Characterization by the T-History Method and Differential Scanning Calorimetry. [Link]

  • Fatahi, H., Claverie, J., & Poncet, S. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Applied Sciences, 12(23), 12140. [Link]

  • ResearchGate. (2022). Review of Thermal Energy Storage Materials for Application in Large-Scale Integrated Energy Systems—Methodology for Matching Heat Storage Solutions for Given Applications. [Link]

  • MDPI. (2022). Review of Thermal Energy Storage Materials for Application in Large-Scale Integrated Energy Systems—Methodology for Matching Heat Storage Solutions for Given Applications. [Link]

  • ResearchGate. (2009). Review on thermal energy storage with phase change materials and applications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Octadecane, 1,18-dimethoxy-

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Octadecane, 1,18-dimethoxy-. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its synthesis, which most prominently involves the Williamson ether synthesis.

I. Understanding the Core Synthesis and Its Challenges

The primary and most straightforward method for synthesizing Octadecane, 1,18-dimethoxy- is the Williamson ether synthesis. This reaction involves the dialkylation of 1,18-octadecanediol using a methylating agent in the presence of a strong base. While seemingly simple, the long, flexible C18 chain introduces specific challenges that can lead to incomplete reactions, the formation of stubborn side products, and purification difficulties.

The fundamental reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the terminal hydroxyl groups of 1,18-octadecanediol, acts as a nucleophile.[1][2] This alkoxide then attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, dimethyl sulfate), displacing a leaving group to form the desired ether linkage.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of Octadecane, 1,18-dimethoxy-. Each issue is presented in a question-and-answer format, providing not just a solution but also the underlying chemical reasoning.

Problem Area 1: Low or Stagnant Yield

Question: My reaction yield is consistently low, and analysis (TLC, GC-MS) shows a significant amount of unreacted starting material and a mono-methoxy intermediate. What's going wrong?

Answer: This is the most common issue and typically points to incomplete deprotonation of the diol or insufficient reactivity of the methylating agent.

  • Causality: Incomplete Deprotonation. 1,18-Octadecanediol has two hydroxyl groups that need to be deprotonated to form the dialkoxide. Due to the long alkyl chain, the molecule may fold or coil in solution, sterically hindering access to one or both hydroxyl groups. Using a base that is not strong enough or using an insufficient stoichiometric amount will result in a mixture of the starting diol, the mono-alkoxide, and the desired di-alkoxide. The mono-alkoxide will react to form the mono-methoxy intermediate (1-methoxy-18-hydroxyoctadecane), but the second etherification will not occur without the second deprotonation.

  • Troubleshooting Steps:

    • Choice and Stoichiometry of Base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols to form alkoxides.[3] It is crucial to use a slight excess (at least 2.2 equivalents) to ensure complete deprotonation of both hydroxyl groups. The reaction of NaH with the alcohol produces hydrogen gas, and the cessation of bubbling can be a visual indicator of reaction completion.

    • Solvent Considerations: The choice of solvent is critical. A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilic attack, as protic solvents would.[3]

    • Reaction Temperature: The deprotonation step can be gently heated (e.g., to 40-50 °C) to ensure the reaction goes to completion. However, the subsequent addition of the methylating agent should be done at a controlled temperature (often starting at 0 °C and slowly warming to room temperature) to manage the exothermicity of the SN2 reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong, non-nucleophilic base; ensures complete deprotonation.
Equivalents of Base 2.2 - 2.5 equivalentsDrives the equilibrium towards the dialkoxide formation.
Solvent Anhydrous THF or DMFPolar aprotic, effectively solvates cations, does not interfere with the SN2 reaction.
Methylating Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Highly reactive primary electrophiles, ideal for SN2 reactions.
Problem Area 2: Presence of Elimination Side Products

Question: My final product is contaminated with olefinic impurities. How are these being formed and how can I prevent them?

Answer: The presence of alkenes indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[4] This is a classic side reaction in Williamson ether synthesis.[1]

  • Causality: Competing E2 Elimination. The alkoxide is not only a strong nucleophile but also a strong base. If the alkylating agent has accessible beta-hydrogens, the alkoxide can abstract a proton, leading to the formation of an alkene and the alcohol, instead of attacking the electrophilic carbon.[2][4] While methylating agents like methyl iodide have no beta-hydrogens and thus cannot undergo elimination, this can be a significant issue if other, more complex alkylating agents are used. If impurities in your reagents are secondary or tertiary halides, elimination will be a more significant side reaction.[3]

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure your methylating agent is of high purity and is a primary halide (or sulfate). Methyl iodide is ideal as it cannot undergo elimination.

    • Control of Temperature: Higher reaction temperatures tend to favor elimination over substitution.[1] Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at or below room temperature is generally advisable after the initial addition.

Diagram: SN2 vs. E2 Competition

This diagram illustrates the two competing pathways. The desired SN2 pathway leads to the ether, while the E2 side reaction produces an alkene.

competing_reactions Reactants Alkoxide (R-O⁻) + Alkyl Halide (R'-CH₂-CH₂-X) SN2_Product Ether (R-O-R') Reactants->SN2_Product SN2 Attack (Nucleophilic Substitution) E2_Product Alkene (R'=CH-CH₂) + Alcohol (R-OH) Reactants->E2_Product E2 Attack (Elimination)

Caption: Competing SN2 and E2 reaction pathways.

Problem Area 3: Intramolecular Cyclization and Polymerization

Question: I am observing unexpected high molecular weight species or cyclic byproducts in my mass spectrum analysis. What could be the cause?

Answer: While less common for a simple dimethylation, intramolecular reactions or intermolecular polymerization can occur, especially if there are reactive impurities or if the reaction is not driven to completion, leaving reactive intermediates.

  • Causality: Inter- and Intramolecular Reactions.

    • Intramolecular Cyclization: If one end of the diol has reacted to form the methoxy ether, but the other end remains an alkoxide, it could potentially undergo an intramolecular SN2 reaction if a suitable electrophile is present on the same molecule. This is highly unlikely in this specific synthesis but is a known side reaction in similar systems.[3]

    • Intermolecular Polymerization: A more plausible scenario involves the mono-alkoxide of one molecule reacting with a hypothetical di-halogenated impurity (e.g., diiodomethane if present in the methyl iodide) or reacting with another molecule of starting material that has been activated in some way. This can lead to the formation of poly-ether chains.

  • Troubleshooting Steps:

    • High-Purity Reagents: Use high-purity 1,18-octadecanediol and methylating agents to avoid introducing species that could lead to side reactions.

    • Controlled Addition: Add the methylating agent slowly and in a controlled manner to the fully formed dialkoxide. This ensures that the local concentration of the electrophile is not excessively high, which can favor side reactions.

    • Dilution: Running the reaction under reasonably dilute conditions can disfavor intermolecular side reactions like polymerization.

III. Frequently Asked Questions (FAQs)

Q1: How do I effectively remove the mineral oil from the Sodium Hydride (NaH) dispersion before use?

A1: It is a standard and important procedure to wash the NaH dispersion to remove the protective mineral oil. This can be done by weighing the required amount of the dispersion into a flask under an inert atmosphere (Nitrogen or Argon), adding anhydrous hexane or pentane, swirling the mixture, allowing the NaH to settle, and then carefully decanting or using a cannula to remove the solvent. This process should be repeated 2-3 times. Extreme caution must be exercised as NaH is highly reactive and flammable.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside the 1,18-octadecanediol starting material. The product, being less polar, will have a higher Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. A co-spot of the reaction mixture and starting material can help confirm the identity of the spots.

Q3: My final product is an oil/waxy solid that is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: The long, non-polar alkyl chain of Octadecane, 1,18-dimethoxy- can indeed make standard silica gel chromatography challenging due to its low polarity.

  • Recrystallization: If the product solidifies, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be a very effective method for purification.

  • Vacuum Distillation: Given the relatively high molecular weight, vacuum distillation might be an option to separate it from lower-boiling impurities or non-volatile polymeric material.[5]

Q4: Can I use a different methylating agent, like dimethyl sulfate?

A4: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a potent and often more economical methylating agent that can be used. However, it is significantly more toxic and less volatile than methyl iodide, requiring stringent safety precautions. The reaction mechanism is analogous.

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a detailed, step-by-step methodology for the synthesis of Octadecane, 1,18-dimethoxy-.

Diagram: Synthesis Workflow

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Assemble Glassware (Dry, Inert Atmosphere) NaH_Wash 2. Wash NaH (Anhydrous Hexane) Reagents->NaH_Wash Deprotonation 3. Deprotonation (Diol + NaH in THF) NaH_Wash->Deprotonation Methylation 4. Methylation (Add CH3I at 0°C) Deprotonation->Methylation Reflux 5. Warm to RT & Stir (Monitor by TLC) Methylation->Reflux Quench 6. Quench Reaction (Slow addition of H2O/EtOH) Reflux->Quench Extraction 7. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Purification 8. Dry, Concentrate & Purify (Recrystallization or Chromatography) Extraction->Purification

Caption: Step-by-step workflow for the synthesis.

Materials:

  • 1,18-Octadecanediol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Methyl Iodide (CH₃I) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the required amount of 60% NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • NaH Washing: Wash the NaH three times with anhydrous hexane to remove the mineral oil.

  • Deprotonation: Add anhydrous THF to the washed NaH. Dissolve the 1,18-octadecanediol in anhydrous THF in a separate flask and add it dropwise to the NaH suspension. Stir the mixture at room temperature until hydrogen evolution ceases (approx. 1-2 hours). Gentle warming (to ~40°C) can be applied to ensure the reaction is complete.

  • Methylation: Cool the resulting alkoxide solution to 0°C using an ice bath. Add the methyl iodide dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and very carefully quench the excess NaH by the slow, dropwise addition of ethanol or isopropanol, followed by water.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by recrystallization or column chromatography.

V. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • JP2005145857A - Method for purifying 1,2-diphenoxyethane and method for producing solids thereof - Google Patents. (n.d.). Retrieved from

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Technical Support Center: Optimizing Williamson Ether Synthesis for Long-Chain Diols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ethers from long-chain diols. The following sections provide in-depth answers to common challenges, backed by mechanistic explanations and practical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis and why is it challenging for long-chain diols?

The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide) via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] While versatile, its application to long-chain diols presents unique challenges. The presence of two hydroxyl groups can lead to a mixture of products, including mono-ethers, di-ethers, and cyclic ethers resulting from intramolecular reactions.[3][4] Furthermore, the reaction often competes with base-catalyzed elimination (E2) of the alkylating agent, especially with secondary or tertiary alkyl halides.[5][6]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in the Williamson ether synthesis with long-chain diols can often be attributed to several factors:

  • Side Reactions: The most prevalent side reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered alkyl halides and high temperatures.[5]

  • Incomplete Reaction: Insufficient reaction time or temperature can result in incomplete conversion of the starting materials.[5] Typical laboratory yields range from 50-95%.[2][7]

  • Poor Substrate Choice: The reaction is most efficient with primary alkyl halides. Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides predominantly lead to elimination.[1][3]

  • Solvent Effects: Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents are generally preferred.[5][8]

  • Intramolecular Cyclization: The two hydroxyl groups on the same molecule can react to form a cyclic ether, which can be a significant competing reaction.[3][9]

Troubleshooting Guide

Problem 1: Low or No Desired Di-Ether Product Formation

If you are observing low or no formation of the desired di-ether, consider the following troubleshooting steps:

Possible CauseTroubleshooting SuggestionRationale
Weak Base Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of both hydroxyl groups.[6]A strong base is necessary to generate the dialkoxide, which is a more potent nucleophile than the monoalkoxide.
Ineffective Alkylating Agent Use a primary alkyl halide (e.g., R-I > R-Br > R-Cl). If a secondary halide must be used, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate.[6][7]Primary alkyl halides are less sterically hindered and more susceptible to SN2 attack. Tosylates and mesylates are excellent leaving groups, facilitating the substitution reaction.
Inappropriate Solvent Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8]Polar aprotic solvents do not solvate the alkoxide as strongly as protic solvents, thus enhancing its nucleophilicity.
Insufficient Reaction Time/Temperature Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature, but be mindful of favoring elimination at higher temperatures. Typical conditions are 50-100 °C for 1-8 hours.[2][5]Optimization of reaction time and temperature is crucial for driving the reaction to completion without promoting side reactions.
Problem 2: Predominant Formation of an Alkene (Elimination Product)

The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 substitution.

Possible CauseTroubleshooting SuggestionRationale
Sterically Hindered Substrates If possible, redesign the synthesis to utilize a primary alkyl halide. For instance, to synthesize an ether with a secondary alkyl group, use the corresponding secondary alkoxide and a primary alkyl halide.[6]Secondary and tertiary alkyl halides are more prone to E2 elimination, especially in the presence of a strong, bulky base.[1][5]
High Reaction Temperature Lower the reaction temperature.Higher temperatures generally favor elimination over substitution.[5]
Strong, Bulky Base If using a bulky alkoxide, consider a less sterically demanding base if the synthesis allows.Bulky bases can act as strong bases, promoting elimination, especially with hindered alkyl halides.
Problem 3: Formation of Cyclic Ethers and Mono-Ethers

When working with diols, intramolecular cyclization and incomplete reaction are common issues.

Possible CauseTroubleshooting SuggestionRationale
Intramolecular Reaction Employ a high concentration of the alkylating agent and the diol to favor the intermolecular reaction. Alternatively, consider using a protecting group strategy.[10][11]High concentrations favor bimolecular reactions over unimolecular cyclization. Protecting one hydroxyl group allows for the selective etherification of the other, followed by deprotection and etherification of the second hydroxyl group.
Incomplete Second Etherification Use a sufficient excess of the alkylating agent and base to drive the reaction to completion. Monitor the reaction for the disappearance of the mono-ether intermediate.Ensuring complete deprotonation and providing an excess of the electrophile can help push the reaction towards the di-ether product.

Advanced Strategies for Improved Yield

Phase Transfer Catalysis (PTC)

For reactions where the diol and alkylating agent have different solubilities, phase transfer catalysis can be highly effective. A phase transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide.[12][13] This technique often leads to milder reaction conditions and improved yields.[14]

Protecting Group Strategy

To prevent intramolecular cyclization and control the formation of mono- versus di-ethers, a protecting group strategy is often employed.[10][15] One hydroxyl group is selectively protected, the other is etherified, the protecting group is removed, and the second hydroxyl group is then etherified.

Experimental Protocol: Monoprotection of a Symmetric Diol

  • Protection: Dissolve the long-chain diol in a suitable solvent (e.g., dichloromethane).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction at room temperature and monitor by TLC until the starting diol is consumed.

  • Work up the reaction and purify the mono-protected diol by column chromatography.

  • Etherification: Proceed with the Williamson ether synthesis on the unprotected hydroxyl group.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., fluoride source for silyl ethers).[16]

  • Second Etherification: Perform the Williamson ether synthesis on the newly exposed hydroxyl group.

Alternative Synthetic Routes

When the Williamson ether synthesis proves to be low-yielding, consider alternative methods:

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry.[17][18][19] It is particularly useful for secondary alcohols and can be performed under mild conditions.[20]

  • Catalytic Dehydration: Direct dehydration of diols using acid catalysts can form cyclic ethers.[21][22] Recent methods also allow for intermolecular etherification.[23]

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Williamson Ether Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Potential Products Long-Chain Diol Long-Chain Diol Base Base Long-Chain Diol->Base Deprotonation Mono-Ether Mono-Ether Long-Chain Diol->Mono-Ether Incomplete Reaction Cyclic Ether Cyclic Ether Long-Chain Diol->Cyclic Ether Intramolecular SN2 Alkyl Halide Alkyl Halide Desired Di-Ether Desired Di-Ether Alkyl Halide->Desired Di-Ether SN2 Attack Alkene (Elimination) Alkene (Elimination) Base->Alkene (Elimination) E2 Elimination Solvent Solvent Temperature Temperature

Caption: Competing reaction pathways in the Williamson ether synthesis of long-chain diols.

Diagram 2: Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_reactants Analyze Reactants: - Is Alkyl Halide 1°? - Is Base Strong Enough? start->check_reactants check_conditions Review Conditions: - Is Solvent Polar Aprotic? - Is Temp/Time Sufficient? check_reactants->check_conditions Reactants OK optimize_reactants Optimize Reactants: - Use 1° Halide or Tosylate - Use Stronger Base (e.g., NaH) check_reactants->optimize_reactants Reactants Not Ideal check_side_products Identify Side Products: - Alkene? - Cyclic Ether? check_conditions->check_side_products Conditions OK optimize_conditions Adjust Conditions: - Use DMF or DMSO - Optimize Temp/Time check_conditions->optimize_conditions Conditions Not Ideal address_elimination Address Elimination: - Lower Temperature - Use Less Hindered Base check_side_products->address_elimination Alkene Found address_cyclization Address Cyclization: - Increase Concentration - Use Protecting Group check_side_products->address_cyclization Cyclic Ether Found success Improved Yield check_side_products->success No Major Side Products optimize_reactants->success optimize_conditions->success address_elimination->success address_cyclization->success

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • Mitsunobu Reaction. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • Gold-catalysed cyclic ether formation from diols - ResearchGate. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • WO2019110464A1 - Method for preparing ethers of cycloaliphatic or araliphatic diols - Google Patents.
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC. Available at: [Link]

  • Cyclic ether synthesis from diols using trimethyl phosphate - RSC Publishing. Available at: [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]

  • Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions - Scribd. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • Diol - Wikipedia. Available at: [Link]

  • Williamson ether synthesis - LS College. Available at: [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]

  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. Available at: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors - PMC. Available at: [Link]

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Stability of Octadecane, 1,18-dimethoxy- under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Octadecane, 1,18-dimethoxy-

This guide provides an in-depth analysis of the chemical stability of Octadecane, 1,18-dimethoxy-, a long-chain dialkyl ether, under various experimental conditions. It is designed for researchers, scientists, and drug development professionals to anticipate potential stability issues, troubleshoot experimental observations, and design robust analytical protocols.

Core Chemical Stability Profile

Octadecane, 1,18-dimethoxy- possesses a simple structure: a long C18 alkyl chain capped at both ends by methoxy groups (CH₃O-). The stability of this molecule is overwhelmingly dictated by the chemical nature of its two ether linkages.

Stability Under Basic and Neutral Conditions

Causality: Ether linkages are generally unreactive towards bases.[1] For a cleavage reaction to occur, it would require the displacement of an alkoxide ion (in this case, methoxide CH₃O⁻ or a long-chain alkoxide). Alkoxides are strong bases, making them very poor leaving groups.[1] Consequently, nucleophilic attack by hydroxide (OH⁻) or other bases is not a viable degradation pathway under typical experimental conditions. This contrasts sharply with functional groups like esters, which readily undergo base-catalyzed hydrolysis (saponification).[2][3]

Stability Under Acidic Conditions

Causality (Mechanism): The degradation proceeds via acid-catalyzed hydrolysis. The mechanism involves two key steps:

  • Protonation: The ether oxygen is first protonated by a strong acid (e.g., HBr, HI, or even HCl at high temperatures), forming an oxonium ion. This protonation is a crucial activation step, as it converts the alkoxide into a much better leaving group (a neutral alcohol).[5][7]

  • Nucleophilic Attack: A nucleophile (such as a halide ion from the acid or a water molecule) attacks one of the adjacent carbon atoms. For Octadecane, 1,18-dimethoxy-, both ether linkages involve a primary carbon (from the octadecane chain) and a methyl carbon. The nucleophilic attack will proceed via an Sₙ2 mechanism at the less sterically hindered carbon, which is the methyl carbon.[4][6][7]

This Sₙ2 cleavage results in the formation of 1,18-octadecanediol and a methyl halide . If water is the nucleophile and an excess of acid is used, the final products would be the diol and methanol, though the reaction with strong hydrohalic acids favors the formation of the alkyl halide.[4][6]

Acid_Hydrolysis_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node sub Octadecane, 1,18-dimethoxy- (R-O-CH₃) inv1 sub->inv1 proton H⁺ proton->inv1 oxonium Protonated Ether (Oxonium Ion) [R-O⁺(H)-CH₃] inv2 oxonium->inv2 nucleophile Nucleophile (X⁻) nucleophile->inv2 products Products: 1,18-Octadecanediol (R-OH) + Methyl Halide (CH₃-X) inv1->oxonium 1. Protonation inv2->products 2. SN2 Attack on Methyl Carbon

Caption: Acid-catalyzed cleavage of a methoxy ether linkage.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound in a formulation containing hydrochloric acid (pH 2) stored at 80°C. Is this expected?

A1: Yes, this is highly likely. While ethers are generally stable, the combination of strong acid (even at pH 2) and elevated temperature (80°C) provides sufficient energy to drive the acid-catalyzed cleavage of the ether bonds as described in Section 1.2.[7] The degradation rate will be significantly faster than at room temperature.

Troubleshooting Steps:

  • Lower the Temperature: If possible, store the formulation at a lower temperature (e.g., 4°C or 25°C) to drastically reduce the hydrolysis rate.

  • Increase the pH: If your protocol allows, raising the pH to a less acidic value (e.g., pH 4-5) will significantly improve stability.

  • Perform a Time-Course Analysis: Analyze samples at multiple time points to quantify the rate of degradation under your specific conditions.

Q2: What are the primary degradation products I should look for when analyzing samples from an acidic stress test?

A2: Under acidic conditions, you should primarily look for two degradation products resulting from the cleavage of one or both methoxy groups:

  • 1-Hydroxy-18-methoxy-octadecane: Resulting from the cleavage of a single ether bond.

  • 1,18-Octadecanediol: Resulting from the cleavage of both ether bonds.

If using strong hydrohalic acids like HBr or HI, the corresponding methyl halide (methyl bromide or methyl iodide) will also be formed.[4][5]

Q3: My formulation is buffered at pH 9. Do I need to worry about the stability of Octadecane, 1,18-dimethoxy-?

A3: No. Under basic (alkaline) conditions, Octadecane, 1,18-dimethoxy- is considered highly stable. The ether functional group does not have a viable degradation pathway initiated by a base like hydroxide.[1] You can confidently assume its integrity will be maintained in a basic formulation.

Q4: How can I set up a definitive study to confirm the stability of my compound?

A4: You should perform a forced degradation study , also known as stress testing. This is a standard approach in pharmaceutical development to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[8][9][10] A comprehensive protocol is provided in Section 3.1. The goal is to intentionally degrade the sample by 5-20% to ensure that any potential degradants are formed at a concentration sufficient for detection and identification.[8][11]

Experimental Protocols for Stability Assessment

Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions to assess the stability of Octadecane, 1,18-dimethoxy- under various stress conditions as recommended by ICH guidelines.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Octadecane, 1,18-dimethoxy- in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: Use 0.2 M HCl. After mixing, the final concentration will be 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis (Control): Use 0.2 M NaOH. After mixing, the final concentration will be 0.1 M NaOH. Incubate at 60°C. (Expect little to no degradation).

  • Oxidative Stress: Use 6% Hydrogen Peroxide (H₂O₂). After mixing, the final concentration will be 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Place the stock solution vial (or a dry sample) in an oven at 80°C.

  • Photolytic Stress: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[8]

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively (e.g., add 100 µL of 0.1 M NaOH to 100 µL of the 0.1 M HCl sample).

  • Dilute all samples to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase for analysis.

  • Analyze all stressed samples, alongside a non-stressed control sample (time 0), using a validated stability-indicating analytical method (see Protocol 3.2).

Forced_Degradation_Workflow start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node A Prepare 1 mg/mL Stock Solution B Aliquot into Vials for Each Stress Condition A->B C1 Acidic (0.1 M HCl, 60°C) B->C1 Apply Stress C2 Basic (0.1 M NaOH, 60°C) B->C2 Apply Stress C3 Oxidative (3% H₂O₂, RT) B->C3 Apply Stress C4 Thermal (80°C) B->C4 Apply Stress C5 Photolytic (ICH Q1B) B->C5 Apply Stress D Incubate and Sample at Time Points (0, 2, 8, 24h...) C1->D C2->D C3->D C4->D C5->D E Neutralize (Acid/Base) & Dilute Samples D->E F Analyze by HPLC-MS E->F G Compare to Control (t=0) Identify Degradants F->G

Caption: Experimental workflow for a forced degradation study.

Protocol: Recommended Analytical Method

Due to the lack of a strong UV chromophore in the molecule, HPLC with mass spectrometric (LC-MS) detection is the recommended analytical technique for both quantification and identification of potential degradants.

Parameter Recommendation Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good reversed-phase retention for the long alkyl chain.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the nonpolar analyte.
Gradient 80% B to 100% B over 10 minStart with high organic content due to the molecule's hydrophobicity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CEnsures reproducible retention times.
MS Ionization Electrospray (ESI), Positive ModeEthers readily form protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.
MS Detection Full Scan (m/z 100-1000)To identify the parent compound and any unknown degradants.
Targeted Ions Parent: m/z 315.3 [M+H]⁺, 337.3 [M+Na]⁺ Degradants: m/z 301.3, 287.3Monitor for the loss of one (-CH₂) or two (-CH₂O) methyl/methoxy groups.

Summary of Expected Stability

The following table summarizes the anticipated stability of Octadecane, 1,18-dimethoxy- under forced degradation conditions.

Stress Condition Expected Degradation Primary Degradation Products
0.1 M HCl, 60°C Significant 1-Hydroxy-18-methoxy-octadecane, 1,18-Octadecanediol
0.1 M NaOH, 60°C None / Negligible N/A
3% H₂O₂, RT Possible, but likely slow Oxidized products (e.g., hydroperoxides), though ethers are relatively stable to oxidation.
Thermal, 80°C None / Negligible The molecule is thermally stable at this temperature.[12]
Photolytic (ICH Q1B) Unlikely Aliphatic ethers are not significant chromophores and are generally photolytically stable.

References

  • JoVE. (2023, April 30). Ethers to Alkyl Halides: Acidic Cleavage. [Video]. Available at: [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Available at: [Link]

  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Farmer, S., & Kennepohl, D. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]

  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • Hanner, A. (2025, April 22). Hydrolysis of Ether. Prezi. Available at: [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Broughton, W. A practical guide to forced degradation and stability studies for drug substances. RSSL. Available at: [Link]

  • Scientech. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • STEMart. Forced Degradation Studies. Available at: [Link]

  • Symeres. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Octadecane. PubChem. Available at: [Link]

Sources

Removing impurities from long-chain alkane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Advanced Purification of Long-Chain Alkane Derivatives. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex isolation of fatty acids, PEGylated lipids, long-chain alkyl halides, and surfactants.

Below, you will find a strategic workflow, field-proven troubleshooting FAQs, step-by-step self-validating protocols, and quantitative benchmarks to ensure the highest scientific integrity in your purification processes.

Strategic Purification Workflow

Workflow N1 Crude Long-Chain Alkane Mixture N2 Metal Scavenging (e.g., Si-TMT) N1->N2 Remove Pd/Ru Catalysts N3 Short-Path Distillation (High-Vacuum) N2->N3 Remove Volatiles & Tars N4 Preparative RP-HPLC (Chain-Length Resolution) N3->N4 Resolve Homologues N5 Ultra-Pure Alkane Derivative N4->N5 Final Polish

Fig 1. Sequential purification workflow for long-chain alkane derivatives.

Troubleshooting Guide & FAQs

Q1: Why do my C16 and C18 alkane derivatives co-elute during standard normal-phase flash chromatography, and how can I resolve them? Causality: Normal-phase chromatography separates compounds based on polar headgroup interactions. Because the polar functional groups (e.g., -COOH, -OH) of homologous long-chain derivatives are identical, the silica stationary phase cannot distinguish the hydrophobic tail lengths. Solution: Switch to Reversed-Phase HPLC (RP-HPLC) using a C18 or C30 column. In RP-HPLC, retention is driven by hydrophobic interactions between the alkyl chains and the stationary phase. A constant contribution of the CH₂-group to the retention of homologous open-chain compounds allows for baseline resolution[1]. For highly lipophilic mixtures, utilize Non-Aqueous Reversed-Phase (NARP) chromatography with eluents like acetonitrile/isopropanol or methanol/dichloromethane to maintain solubility while achieving separation[2].

Q2: Following a Suzuki cross-coupling to synthesize a long-chain intermediate, I cannot reduce Palladium (Pd) levels below 500 ppm using recrystallization. Why is this happening? Causality: Long-chain alkane derivatives often form highly ordered, lipophilic crystal lattices. During recrystallization, trace transition metals (like Pd or Ru) can become trapped or co-crystallize within the hydrophobic matrix, effectively concentrating the metal impurity rather than removing it[3]. Solution: Implement functionalized silica metal scavengers (e.g., Silica-bound Trimercaptotriazine, Si-TMT, or Thiol). These scavengers covalently bind the metal complexes. Applying the crude mixture to a column plug of Si-TMT prior to crystallization can reduce Pd concentrations from >1,000 ppm to <5 ppm[4].

Q3: How can I remove high-boiling oxidative by-products (e.g., peroxides, cleaved aldehydes) from heat-sensitive polyunsaturated long-chain derivatives without causing thermal degradation? Causality: Standard fractional distillation requires high temperatures that induce isomerization, polymerization, or further oxidation of unsaturated long-chain derivatives. Solution: Utilize Short-Path Distillation (Molecular Distillation). By operating under high vacuum (0.1 to 0.001 mbar) and minimizing the distance between the evaporator and condenser, the boiling point is drastically lowered, and the residence time of the molecule at elevated temperatures is reduced to seconds, preventing thermal decomposition[5]. This method is highly effective for removing free fatty acids and oxidation products from structured lipids[6].

Experimental Protocols

Protocol 1: Preparative RP-HPLC for Homologous Series Resolution

Use this protocol to separate chain-length impurities (e.g., C16 vs. C18).

  • Sample Preparation: Dissolve the crude long-chain derivative in a NARP-compatible solvent (e.g., 1:1 Isopropanol:Acetonitrile) to prevent on-column precipitation.

  • Column Selection: Equip the prep-HPLC with a C18 or C30 polymeric bonded phase column (e.g., 10 µm particle size) for maximum steric recognition of alkyl chains.

  • Mobile Phase Optimization: Run a gradient starting from 100% Acetonitrile to 50:50 Acetonitrile:Isopropanol over 30 minutes.

  • Self-Validating Step: Inject a mixed standard (e.g., C16/C18) to calculate the selectivity factor (α). Proceed with the preparative run only if α > 1.2. This ensures the column chemistry is actively differentiating the methylene groups before committing the bulk sample.

  • Fraction Collection & Recovery: Monitor via Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as alkanes lack UV chromophores. Pool fractions and remove solvents via rotary evaporation under reduced pressure.

Protocol 2: Palladium Scavenging using Silica-Bound TMT (Si-TMT)

Use this protocol to remove trace heavy metals from lipophilic mixtures prior to crystallization.

  • Reaction Quenching: Upon completion of the cross-coupling reaction, cool the mixture to room temperature.

  • Scavenger Loading: Add 4–8 equivalents of Si-TMT (relative to the initial Pd catalyst loading) directly into the crude reaction mixture[4].

  • Incubation: Stir the suspension vigorously at 40°C for 2–4 hours. Causality: Elevated temperature increases the kinetic rate of Pd diffusion into the silica pores to bind with the TMT ligands.

  • Self-Validating Step: Filter a 1 mL aliquot through a 0.2 µm PTFE syringe filter and analyze via ICP-MS. Confirm Pd levels are <10 ppm before filtering the bulk batch. If levels remain high, add 2 additional equivalents of scavenger and incubate for another hour.

  • Filtration: Filter the bulk mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with a polar aprotic solvent (e.g., Ethyl Acetate) to maximize product recovery.

Quantitative Data: Comparison of Purification Methods

Purification MethodTarget ImpurityScalabilityTypical Yield RecoveryKey Limitation
RP-HPLC (C18/C30) Homologous chain-lengths (e.g., C16 vs C18)Low to Medium85 - 95%Requires specialized detectors (ELSD/CAD) for non-UV active lipids.
Metal Scavengers (Si-TMT) Transition metals (Pd, Ru, Rh)High> 98%Requires optimization of scavenger equivalents and incubation time.
Short-Path Distillation Volatiles, tars, free fatty acidsHigh90 - 95%High initial equipment cost; requires deep vacuum systems.
Recrystallization Polar impurities, distinct structural analogsHigh60 - 80%Prone to trapping trace metals within the lipophilic crystal lattice.

References

  • Distillation: Principles, Applications and Process Explained | gcea.de |

  • Purification and deodorization of structured lipids by short path distillation | ResearchGate |

  • Reversed-Phase High Performance Liquid Chromatography of Underivatized Fatty Acids by Fatty ACID Analysis Column | ResearchGate |

  • A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids | National Institutes of Health (NIH) / PMC |

  • How to Remove Palladium in three easy steps | Biotage |

  • Biotage Scale Up Solutions | Shim-pol |

Sources

Optimizing reaction conditions for the methoxylation of 1,18-octadecanediol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the selective methoxylation of 1,18-octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for synthesizing the mono-methoxy derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the methoxylation of 1,18-octadecanediol, providing direct answers and actionable solutions.

Q1: My reaction shows very low conversion of 1,18-octadecanediol. What are the likely causes?

A1: Low conversion is a frequent challenge and can often be traced back to several key factors related to the deprotonation of the diol:

  • Insufficient Base Strength: 1,18-octadecanediol, being a long-chain aliphatic alcohol, requires a sufficiently strong base to generate the alkoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may not be effective.[1]

    • Recommendation: Employ a strong base such as sodium hydride (NaH) to ensure complete deprotonation.[2][3]

  • Presence of Moisture: Water will quench the strong base and the resulting alkoxide, halting the reaction.

    • Recommendation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.[1][4]

  • Poor Solubility of the Diol: 1,18-octadecanediol has limited solubility in some common aprotic solvents at room temperature, which can hinder the reaction.

    • Recommendation: Select a solvent that can dissolve the diol at the reaction temperature, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Gentle heating may be required.

Q2: I am observing a significant amount of the di-methoxy byproduct. How can I improve the selectivity for the mono-methoxylated product?

A2: Achieving selective mono-alkylation of a symmetrical diol is a well-known synthetic challenge.[5] The formation of the di-methoxy byproduct occurs when the initially formed mono-ether reacts further. Several strategies can be employed to favor mono-methoxylation:

  • Stoichiometry Control: Limiting the amount of the methylating agent is a primary strategy.

    • Recommendation: Use a stoichiometric equivalent or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the methylating agent relative to the diol.

  • Solvent Effects: The choice of solvent can influence selectivity. A study on the selective monoetherification of symmetrical diols found that the reaction's selectivity is dependent on the solvent composition.[6]

    • Recommendation: Experiment with solvent systems of varying polarity. For instance, a mixture of a nonpolar solvent with a polar aprotic solvent might enhance selectivity by modulating the solubility of the starting material and the mono-ether product.[6]

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for mono-alkylation by controlling the concentration of the reactive species in the organic phase.[7][8] This technique can lead to faster reaction rates and improved yields.[7]

    • Recommendation: Consider a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a base like potassium hydroxide.

Q3: My reaction is producing a significant amount of an elimination byproduct. What is causing this and how can I prevent it?

A3: The Williamson ether synthesis is an SN2 reaction, which can compete with the E2 elimination pathway, especially with certain alkylating agents.[1]

  • Nature of the Alkylating Agent: While methylating agents are less prone to elimination than longer-chain alkyl halides, the choice of leaving group and reaction conditions can still play a role.

    • Recommendation: Use a methylating agent with a good leaving group that is not excessively bulky, such as methyl iodide or dimethyl sulfate.

  • Reaction Temperature: Higher temperatures can favor the elimination reaction.[2]

    • Recommendation: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and avoid prolonged heating at high temperatures.

Q4: How can I effectively monitor the progress of my reaction?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively tracking the consumption of the starting material (1,18-octadecanediol) and the formation of the mono- and di-methoxylated products.

    • Recommendation: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the spots corresponding to the diol, mono-ether, and di-ether.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-FID or LC-MS can be employed to determine the relative ratios of the components in the reaction mixture.[2][9]

Q5: What is the best method for purifying the mono-methoxylated product?

A5: The purification strategy will depend on the final composition of your reaction mixture.

  • Column Chromatography: This is the most common and effective method for separating the mono-methoxylated product from the unreacted diol and the di-methoxylated byproduct.[4]

    • Recommendation: Use silica gel as the stationary phase and a gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Distillation: If there is a significant difference in the boiling points of the components, distillation under reduced pressure could be a viable option for large-scale purification.[10][11]

Section 2: Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues during the methoxylation of 1,18-octadecanediol.

Problem Potential Cause Recommended Action
No Reaction or Very Low Yield 1. Inactive base (e.g., old NaH). 2. Presence of moisture. 3. Low reaction temperature. 4. Poor solubility of the diol.1. Use fresh, high-quality NaH. 2. Ensure all glassware is flame-dried and use anhydrous solvents.[1] 3. Gradually increase the reaction temperature and monitor by TLC.[2] 4. Use a co-solvent like DMF or gently heat the reaction mixture.
Formation of Di-methoxy Byproduct 1. Excess methylating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric or slightly sub-stoichiometric amount of the methylating agent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired product concentration is reached. 3. Run the reaction at a lower temperature.
Presence of Elimination Byproducts 1. High reaction temperature. 2. Use of a bulky methylating agent.1. Maintain the lowest effective reaction temperature.[2] 2. Use a less sterically hindered methylating agent like methyl iodide.
Difficulty in Product Purification 1. Poor separation on TLC. 2. Co-elution of products during column chromatography.1. Optimize the TLC solvent system to achieve better separation between the diol, mono-ether, and di-ether. 2. Use a shallower solvent gradient during column chromatography for better resolution.

Section 3: Experimental Protocols

The following protocols provide a starting point for the methoxylation of 1,18-octadecanediol. Optimization may be required based on your specific laboratory conditions and desired outcomes.

Protocol 1: Standard Methoxylation using Sodium Hydride

This protocol details a standard approach using a strong base in an anhydrous aprotic solvent.

Materials:

  • 1,18-Octadecanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: To the flask, add 1,18-octadecanediol (1.0 eq) and anhydrous THF. Stir the mixture until the diol is dissolved (gentle heating may be necessary). Add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the mono-alkoxide.

  • Methoxylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Selective Mono-methoxylation using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to enhance selectivity.

Materials:

  • 1,18-Octadecanediol

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide (CH₃I)

  • Toluene

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,18-octadecanediol (1.0 eq), toluene, and an aqueous solution of KOH (50% w/w).

  • Catalyst Addition: Add TBAB (0.1 eq) to the biphasic mixture.

  • Methoxylation: Add methyl iodide (1.0 eq) and stir the mixture vigorously at a controlled temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the methoxylation of 1,18-octadecanediol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere dissolve Dissolve 1,18-Octadecanediol in Anhydrous Solvent start->dissolve deprotonate Deprotonation with Strong Base (e.g., NaH) dissolve->deprotonate methylate Add Methylating Agent (e.g., CH3I) deprotonate->methylate monitor Monitor by TLC/GC methylate->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end End: Isolated Mono-ether purify->end

Caption: General workflow for the methoxylation of 1,18-octadecanediol.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting cluster_solutions start Low Yield or No Product? check_base Is Base Active & Sufficient? start->check_base check_moisture Anhydrous Conditions Met? check_base->check_moisture Yes solution_base Use Fresh, Strong Base check_base->solution_base No check_temp Is Temperature Optimal? check_moisture->check_temp Yes solution_moisture Dry Glassware/Solvents check_moisture->solution_moisture No solution_temp Optimize Temperature check_temp->solution_temp No check_byproduct Byproducts Observed? (Di-ether/Elimination) check_temp->check_byproduct Yes solution_byproduct Adjust Stoichiometry/Temp check_byproduct->solution_byproduct

Caption: Troubleshooting logic for methoxylation reaction issues.

Section 5: References

  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for enol ether synthesis. Retrieved from

  • Nishiguchi, T., Kawamine, K., & Ohtsuka, T. (n.d.). Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel. RSC Publishing. Retrieved from

  • (n.d.). Protecting groups. Retrieved from

  • (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. Retrieved from

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from

  • (n.d.). 4 - Organic Syntheses Procedure. Retrieved from

  • (n.d.). Alcohol Protecting Groups. Retrieved from

  • (n.d.). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. PMC. Retrieved from

  • (n.d.). Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E). PMC - NIH. Retrieved from

  • (n.d.). Chapter 3 Diol Protecting Groups. Retrieved from

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Retrieved from

  • Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from

  • (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from

  • (n.d.). Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. Retrieved from

  • (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. Retrieved from

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38, 5945-5948. Retrieved from

  • (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from

  • (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from

  • (n.d.). Williamson Synthesis. Organic Chemistry Portal. Retrieved from

  • (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from

  • (2025, August 30). Selective Deoxygenation of Biomass Polyols into Diols. MDPI. Retrieved from

  • (2019, October 30). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. ResearchGate. Retrieved from

  • (2025, August 6). Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols. ResearchGate. Retrieved from

  • (n.d.). WO2019110464A1 - Method for preparing ethers of cycloaliphatic or araliphatic diols. Google Patents. Retrieved from

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  • MedChemExpress. (n.d.). 1,18-Octadecanediol (Octadecane-1,18-diol) | Long Chain Aliphatic Polyester. Retrieved from

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Technical Support Center: Preventing Byproduct Formation in Bifunctional Alkane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bifunctional alkane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H functionalization and other advanced synthetic methodologies. Here, we address common challenges related to byproduct formation in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your experimental design.

Section 1: Controlling Regioselectivity

One of the most frequent challenges in the functionalization of alkanes is achieving selectivity for a specific C-H bond among many that are sterically and electronically similar.[1] This section provides troubleshooting for reactions that yield mixtures of positional isomers.

FAQ 1.1: My reaction is producing a mixture of C2 and C3 functionalized products on a linear alkane chain. How can I improve regioselectivity?

Answer:

Achieving regioselectivity in alkane C-H functionalization often requires overcoming the small intrinsic differences in reactivity between primary, secondary, and tertiary C-H bonds. The formation of a mixture of C2 and C3 products indicates that the catalyst system is not sufficiently selective. The most powerful strategy to address this is the use of directing groups.[2][3][4][5]

Underlying Principle: Chelation-Assisted, Site-Selective C-H Activation

A directing group (DG) is a functional group within the substrate that coordinates to the metal catalyst, forming a stable cyclometalated intermediate.[5] This coordination brings the catalyst into close proximity to a specific C-H bond, effectively increasing its local concentration and promoting activation at that site over others. The regioselectivity is therefore determined by the geometry and stability of this metallacycle.

Troubleshooting Strategies:

  • Introduce a Directing Group: If your substrate lacks a suitable coordinating group, you may need to install one. The choice of DG is critical and depends on the desired position of functionalization. Common and effective directing groups include amides, carboxylic acids, pyridines, and 8-aminoquinoline.[2] For example, an amide DG will typically direct functionalization to the γ-position (C3), while other templates can be designed for different positions.[4]

  • Modify the Existing Directing Group: If you are already using a DG, its coordinating ability can be fine-tuned.

    • Bidentate vs. Monodentate: Bidentate directing groups, like 8-aminoquinoline, often provide higher selectivity and reactivity due to the formation of a more stable chelate with the metal center.[2]

    • Steric Hindrance: Introducing steric bulk on the DG can disfavor functionalization at sterically congested sites and improve selectivity for less hindered positions.

  • Optimize the Catalytic System:

    • Ligand Modification: The ligands on the metal catalyst play a crucial role. Bulky ligands can create a sterically demanding environment that favors activation of less hindered C-H bonds (e.g., primary over secondary).[6][7]

    • Metal Center: Different transition metals (e.g., Pd, Rh, Ag) have distinct preferences for C-H bond activation, influenced by factors like oxidation state and coordination geometry.[6] Switching the metal catalyst can sometimes reverse or improve regioselectivity.

Data-Driven Decision Making:

StrategyActionExpected OutcomeKey Consideration
Directing Group Install an 8-aminoquinoline amide at C1.Increased selectivity for C2 functionalization via a 5-membered palladacycle.Requires additional synthetic steps for DG installation and removal.[8]
Ligand Tuning Switch from a simple phosphine ligand to a bulky ligand (e.g., XPhos).May favor functionalization at the less sterically hindered C2 position.Ligand choice can also impact catalyst activity and stability.
Catalyst Change Screen Rh(III) or Ag(I) catalysts.May alter selectivity based on different mechanistic pathways (e.g., carbene insertion).[6]Requires re-optimization of all reaction parameters (solvent, temperature, etc.).
Visualizing Directing Group Strategy

The following diagram illustrates how a directing group guides a metal catalyst to a specific C-H bond, preventing random functionalization.

DG_Mechanism cluster_0 Without Directing Group cluster_1 With Directing Group (DG) Substrate_A R-CH2-CH2-CH3 Products_A {C1-Product, C2-Product, C3-Product} Substrate_A->Products_A Non-selective functionalization Catalyst_A [M] Catalyst_A->Substrate_A Substrate_B DG-CH2-CH2-CH3 Intermediate Cyclometalated Intermediate Substrate_B->Intermediate Coordination Catalyst_B [M] Catalyst_B->Intermediate Product_B DG-CH2-CH(R')-CH3 (Selective C2-Product) Intermediate->Product_B C-H Activation & Functionalization Homocoupling_Troubleshooting Start High Homocoupling Observed Inert_Atmosphere Is the reaction under a strictly inert atmosphere (N2 or Ar)? Start->Inert_Atmosphere Degas Action: Degas solvents (freeze-pump-thaw) and purge vessel thoroughly. Inert_Atmosphere->Degas No Catalyst_Check Is the Pd(0) source active or is Pd(II) fully reduced? Inert_Atmosphere->Catalyst_Check Yes Degas->Catalyst_Check Use_Pd0 Action: Use a direct Pd(0) source (e.g., Pd(PPh3)4) or add a reductant. Catalyst_Check->Use_Pd0 No Ligand_Base_Opt Are the ligand, base, and temperature optimized? Catalyst_Check->Ligand_Base_Opt Yes Use_Pd0->Ligand_Base_Opt Screen_Params Action: Screen bulky, electron-rich ligands (e.g., SPhos). Optimize base and temperature. Ligand_Base_Opt->Screen_Params No End Homocoupling Minimized Ligand_Base_Opt->End Yes Additives Consider additives. For example, fluoride anions can suppress homocoupling in iron-catalyzed reactions. Screen_Params->Additives Additives->End

Caption: Troubleshooting Workflow for Minimizing Homocoupling.

Key Actions:

  • Rigorous Inert Atmosphere: The most critical step is to exclude oxygen. [9]Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed.

  • Catalyst Choice: Use a reliable Pd(0) source or ensure your Pd(II) precatalyst is efficiently reduced in situ. [9]* Ligand and Additives: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling product, outcompeting the pathways that lead to homocoupling. [9]In some systems, specific additives like fluoride ions have been shown to dramatically suppress homocoupling in iron-catalyzed reactions. [10]

Section 3: Advanced Strategies and General Best Practices

FAQ 3.1: We are struggling with a combination of selectivity and byproduct issues in a complex molecule. Would flow chemistry help?

Answer:

Yes, flow chemistry can be a powerful tool for overcoming challenges that are difficult to manage in traditional batch reactors, especially for reactions involving gaseous reagents or highly reactive intermediates. [11][12][13][14] Key Advantages of Flow Chemistry:

  • Precise Control: Flow reactors allow for exquisite control over reaction parameters like temperature, pressure, and residence time. [15]This precision can be used to find a narrow operational window where the desired reaction is fast and side reactions are slow.

  • Enhanced Mixing and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables extremely rapid mixing. [14]This is critical for fast reactions involving organolithiums or other reactive species, as it can prevent the formation of byproducts from localized concentration gradients. [14]* Safe Handling of Gases: Flow systems excel at handling gaseous reagents like methane or ethane. [11][12][13]The gas can be safely introduced under pressure, increasing its solubility and availability for the reaction, which is difficult and often unsafe to achieve on a large scale in a batch reactor. [12]* Suppressing Over-functionalization: By carefully controlling residence time, you can stop the reaction after the first functionalization has occurred but before a second, undesired functionalization begins, thereby minimizing di-substituted byproducts. [12] Batch vs. Flow Comparison for Alkane Functionalization:

ParameterBatch ReactorFlow ReactorAdvantage of Flow
Temperature Control Prone to hotspots, slow to heat/cool.Precise, rapid heat exchange.Improved selectivity, suppression of thermal decomposition. [15]
Mixing Diffusion-limited, can be inefficient.Rapid, efficient mixing.Minimizes byproducts from concentration gradients. [14]
Gas Handling Limited by headspace pressure and solubility.High pressure can be used safely to increase gas concentration.Enables efficient use of gaseous alkanes as reagents. [12][13]
Scalability Often requires re-optimization.Scalable by running the system for a longer time ("scaling out").More reproducible and straightforward scale-up. [15]
FAQ 3.2: How critical are solvent and reagent purity, and what are the best practices for ensuring quality?

Answer:

The purity of solvents and reagents is absolutely critical and is often an overlooked source of byproduct formation and poor reproducibility. [16][17]Trace impurities can poison catalysts, initiate side reactions, or introduce confounding variables into your experiments.

Impact of Common Impurities:

  • Water: Can hydrolyze organometallic reagents and certain catalysts. In some reactions, it can act as a proton source for hydrodehalogenation, a common side reaction. [9]* Oxygen: As discussed previously, trace oxygen can lead to catalyst deactivation and promote homocoupling. [9]* Peroxides: Often present in ether solvents (e.g., THF, diethyl ether) that have been stored improperly. Peroxides are strong oxidants that can destroy catalysts and reagents.

  • Impurities in Reagents: The stated purity on a bottle (e.g., 98%) means there is 2% of something else. This could be an unreactive isomer or a highly reactive species that interferes with the catalysis.

Best Practices and Protocols:

  • Use High-Purity Reagents: Whenever possible, use the highest grade of chemical appropriate for your synthesis. For sensitive catalytic reactions, ACS grade or higher is recommended. [16][18][19][20]

  • Solvent Purification Protocol (Anhydrous, Degassed THF):

    • Step 1: Pre-drying. Let the solvent stand over activated 4Å molecular sieves for at least 24 hours to remove the bulk of the water.

    • Step 2: Distillation. Set up a distillation apparatus under a nitrogen or argon atmosphere. Add sodium metal and benzophenone to the THF in the distilling flask.

    • Step 3: Indicator. Gently heat the flask. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free (due to the formation of the benzophenone ketyl radical). If the color does not persist, more sodium is needed.

    • Step 4: Collection. Distill the solvent directly into a flame-dried collection flask under an inert atmosphere. Use the freshly distilled solvent immediately or store it in a sealed flask over activated molecular sieves in a glovebox.

  • Reagent Purification: If you suspect an issue with a reagent, consider purification by recrystallization (for solids) or distillation (for liquids). Always verify purity by an appropriate analytical method (see below).

FAQ 3.3: What are the best analytical techniques for identifying and quantifying byproducts?

Answer:

A multi-pronged analytical approach is usually necessary to confidently identify and quantify byproducts. No single technique tells the whole story. [21][22][23][24][25] Recommended Analytical Workflow:

  • Initial Reaction Monitoring (TLC/LC-MS):

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress. You can visualize the consumption of starting material and the appearance of the product and any major byproducts.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for monitoring the reaction. It separates the components of the mixture and provides the molecular weight of each, which is invaluable for getting a preliminary identification of byproducts. [24]

  • Byproduct Identification (GC-MS and High-Resolution MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides excellent separation and generates fragmentation patterns that can be compared against libraries (like NIST) for positive identification. [24] * High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition and molecular formula of an unknown byproduct. [24]

  • Structural Elucidation and Quantification (NMR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the precise structure of an unknown byproduct. [23]1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments can be used to piece together the full chemical structure.

    • Quantitative NMR (qNMR): Once byproducts are identified, qNMR can be used to determine the exact yield and the ratio of products to byproducts by integrating the signals against an internal standard of known concentration.

Comparison of Key Analytical Techniques:

TechniquePrimary UseStrengthsLimitations
GC-MS Identification of volatile byproducts.Excellent separation, extensive libraries for identification. [22]Not suitable for non-volatile or thermally unstable compounds.
LC-MS Reaction monitoring, preliminary ID.Broad applicability, provides molecular weights.Fragmentation can be less standardized than GC-MS.
NMR Definitive structural elucidation, quantification.Provides unambiguous structural information, highly quantitative. [23]Lower sensitivity than MS, complex mixtures can be difficult to analyze.
HRMS Determining molecular formula.Extremely high mass accuracy. [24]Does not provide structural connectivity information on its own.

References

  • Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • Borah, A. J., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. Available at: [Link]

  • Borah, A. J., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. Available at: [Link]

  • Scilit. (n.d.). Advances in Development of C–H Activation/Functionalization Using a Catalytic Directing Group. Scilit. Available at: [Link]

  • SIOC Journals. (n.d.). Recent Advances in Directing Group-Induced C-H Activation Reactions. SIOC Journals. Available at: [Link]

  • Chemistry World. (2025). Abundant alkanes become gaseous alkylating agent with flow chemistry. Chemistry World. Available at: [Link]

  • Pérez, P. J., et al. (2022). Carbene-Controlled Regioselective Functionalization of Linear Alkanes under Silver Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. Available at: [Link]

  • Sigman, M. S., et al. (n.d.). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Research Collection. Available at: [Link]

  • Vapourtec Ltd. (2025). Photocatalytic hydroalkylation using gaseous alkanes in flow. Vapourtec Ltd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Organic Chemistry Portal. Available at: [Link]

  • University of Amsterdam. (2024). Activation and use of volatile alkanes through photocatalytic hydrogen atom transfer in flow. HIMS. Available at: [Link]

  • Al-Zoubi, R. M., et al. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Available at: [Link]

  • Chen, G., & Li, X. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. ACS Catalysis. Available at: [Link]

  • Quora. (2021). How to prevent beta hydride elimination. Quora. Available at: [Link]

  • Neuroquantology. (n.d.). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. Available at: [Link]

  • Duke Chemistry. (n.d.). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. Duke Chemistry. Available at: [Link]

  • PubMed. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. Available at: [Link]

  • Brain, F. T., et al. (n.d.). Activation barriers for β-hydride elimination: systematic study of the single mechanistic step. Dalton Transactions. Available at: [Link]

  • Lab Manager. (2018). The Most Common Grades of Reagents and Chemicals. Lab Manager. Available at: [Link]

  • Medium. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. Available at: [Link]

  • Southern Methodist University. (2016). Rational Design in Catalysis: A Mechanistic Study of β‐Hydride Eliminations in Gold(I) and Gold(III) Complexes. SMU. Available at: [Link]

  • CP Lab Safety. (2022). A Guide to Solvent Grades. CP Lab Safety. Available at: [Link]

  • Nagaki, A., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes. Available at: [Link]

  • Labcompare. (2015). Standards and Reagents. Labcompare. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [Link]

  • LinkedIn. (2025). Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]

  • Chemical Science. (n.d.). Cross-dehydrogenative N–N couplings. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Wu, W., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. Catalysis Science & Technology. Available at: [Link]

  • PubMed Central. (2024). Bifunctional iron-catalyzed alkyne Z-selective hydroalkylation and tandem Z-E inversion via radical molding and flipping. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Hydrocarbons over a Bifunctional Oxide/Zeolite catalyst – A Study on Intermediates. ResearchGate. Available at: [Link]

  • Princeton University. (2021). Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. Princeton University. Available at: [Link]

Sources

Technical Support Center: Scaling Synthesis of 1,18-Dimethoxyoctadecane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Chemistry & Scale-Up Support Ticket ID: SC-ODDA-Me2-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties scaling the methylation of 1,18-octadecanediol . While laboratory-scale synthesis often utilizes sodium hydride (NaH) in THF, this route is hazardous and inefficient at kilogram scales due to hydrogen evolution and the "waxy" nature of long-chain aliphatic ethers.

This guide transitions your workflow from a medicinal chemistry route (NaH/THF) to a process chemistry route (Phase Transfer Catalysis) . This approach manages the high viscosity of the C18 chain, eliminates pyrophoric reagents, and optimizes the separation of the mono-methylated impurity.

Module 1: The Reaction Strategy (Scale-Up)

The Core Problem: Viscosity & Stoichiometry

At scale, 1,18-octadecanediol acts less like a solute and more like a structural viscosifier. In standard Williamson ether synthesis, the formation of the sodium alkoxide creates a thick gel that halts stirring, leading to localized hotspots and incomplete conversion (high levels of mono-methylated byproduct).

The Solution: Phase Transfer Catalysis (PTC)

Instead of irreversible deprotonation with NaH, use a biphasic system with 50% NaOH and a quaternary ammonium salt.

Recommended Protocol (Process Scale):

  • Solvent: Toluene (preferred for higher boiling point and solubility of the product) or Methyl tert-butyl ether (MTBE).

  • Base: 50% w/w NaOH (aq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

  • Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is cheaper but requires stricter safety protocols; MeI is expensive but easier to quench.

Reaction Logic Diagram

G Start 1,18-Octadecanediol (Solid, High MP) Step1 Dissolution (Toluene + PTC) Start->Step1 Step2 Deprotonation (Interface with 50% NaOH) Step1->Step2 Transfer to Interface Step3 Methylation (MeI/DMS in Organic Phase) Step2->Step3 Alkoxide Shuttle Impurity Mono-Methoxy Impurity (Stalls here if stirring fails) Step3->Impurity Incomplete Rxn Product 1,18-Dimethoxyoctadecane Step3->Product Complete Conversion Impurity->Step2 Re-shuttle

Figure 1: Phase Transfer Catalysis workflow. The PTC shuttles the alkoxide anion from the aqueous interface into the organic layer to react with the methylating agent, bypassing the solubility issues of the dianion.

Module 2: Troubleshooting Guide

Issue 1: "The reaction mixture solidified and broke the stirrer."

Diagnosis: The C18-alkoxide dianion aggregates in non-polar solvents, forming a gel network. Corrective Action:

  • Temperature: Increase internal temperature to >60°C. The product melts lower than the starting material, but the intermediate salts are refractory.

  • Cosolvent: Add 5-10% volume of DMSO to the Toluene/NaOH mixture. DMSO disrupts the aggregation of the long-chain alkoxides.

  • Engineering: Switch from a magnetic stir bar (useless at >50g scale) to an overhead stirrer with a high-torque impeller (anchor or helical ribbon type).

Issue 2: "I have 15% mono-methylated impurity that won't separate."

Diagnosis: Statistical methylation. The first methylation reduces the polarity, making the second methylation sterically accessible but kinetically similar. Corrective Action:

  • Reagent Excess: You cannot use 2.0 equivalents of MeI. You must use 2.5 to 3.0 equivalents . The cost of MeI is lower than the cost of chromatographing a C18 wax.

  • Quench Strategy: Destroy excess MeI with aqueous ammonia or amine wash before workup to prevent safety hazards.

Issue 3: "Emulsions during workup are taking days to settle."

Diagnosis: The product is a surfactant-like molecule (long hydrophobic chain, polar ether heads), and the PTC (TBAB) acts as an emulsifier. Corrective Action:

  • Hot Wash: Perform all aqueous washes at 50-60°C . Cold water increases the viscosity of the organic layer, locking the emulsion in place.

  • Brine Break: Use saturated brine for the first wash, not water. The density difference is critical.

Module 3: Purification (The "Waxy Mess" Protocol)

Chromatography is impractical for multi-gram/kilogram batches of waxy solids. You must rely on recrystallization .[1]

Solubility Profile:

  • 1,18-Octadecanediol (Starting Material): Polar, high MP (~96°C). Insoluble in cold hexane.

  • Mono-ether (Impurity): Amphiphilic.[2]

  • 1,18-Dimethoxyoctadecane (Product): Non-polar, lower MP (~45-50°C estimated). Soluble in hexane/heptane.

Recrystallization Workflow
  • Crude Extraction: Extract into hot Heptane. The unreacted Diol is insoluble in Heptane and will precipitate out; filter it off while hot.

  • Low-Temp Crystallization: Cool the Heptane filtrate to -20°C. The product (Diether) will crystallize as white plates/needles. The Mono-ether often remains more soluble or co-crystallizes slower.

  • Solvent Switch (If needed): If Heptane fails, use Acetone . Dissolve hot, cool to 0°C. The Diether precipitates; the more polar impurities stay in the mother liquor.

Purification Decision Matrix
Impurity ProfileRecommended SolventTemperature GradientNotes
High Diol (>5%) Toluene (Hot Filter)80°C

Filter

Cool
Diol is insoluble in toluene; Product is soluble.
High Mono-ether AcetoneReflux

0°C
Mono-ether stays in solution longer than Diether.
Colored Impurities Ethanol + CharcoalReflux

Hot Filter
Standard decolorization.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) if I stay at 10g scale? A: Yes, but be cautious. The 1,18-diol reacts slowly with NaH due to the crystal lattice energy. You must reflux in THF for 1-2 hours before adding MeI to ensure the dialkoxide is actually formed. If you add MeI too early, you will cap one end and the product will precipitate, stopping the reaction.

Q: Why is my yield only 60%? A: Loss during workup is common with C18 chains. They stick to glass, filter paper, and magnesium sulfate.

  • Tip: Wash your drying agent (MgSO4) with hot toluene.

  • Tip: Do not use filter paper for the final product; use a fritted glass funnel to scrape 100% of the wax.

Q: Is the product a Phase Change Material (PCM)? A: Yes. Octadecane derivatives are classic PCMs. Expect a "slushy" transition phase. Do not assess purity by visual melting point alone; use DSC (Differential Scanning Calorimetry) or GC-MS.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6]

    • URL:[Link]

  • Phase Transfer Catalysis for Etherification Source: BenchChem. "Improving reaction conditions for Williamson ether synthesis."
  • Purification of Long-Chain Aliphatics (Recrystalliz

    • Source: UMass Amherst.
    • URL:[Link]

  • Properties of 1,18-Octadecanediol (Precursor Context)

    • Source: ResearchGate.[7] "A Practical, Scalable Synthesis of 1,18‐Octadecanedioic acid‐Paclitaxel." (Context on handling C18 derivatives).

    • URL:[Link]

Disclaimer: This guide assumes access to a standard chemical process lab. Always consult Safety Data Sheets (SDS) for Methyl Iodide/Dimethyl Sulfate and 1,18-Octadecanediol before handling.

Sources

Validation & Comparative

A Comparative Guide to the Thermal Stability of Phase Change Materials: Octadecane, 1,18-dimethoxy- vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a phase change material (PCM) with reliable thermal stability is paramount for applications requiring precise temperature control, such as in thermal energy storage, smart textiles, and the transportation of temperature-sensitive pharmaceuticals. This guide provides an in-depth comparison of the thermal stability of a novel ether-functionalized alkane, Octadecane, 1,18-dimethoxy-, against traditional n-alkane PCMs like n-octadecane, and other common organic PCMs. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for assessing thermal stability.

The Critical Role of Thermal Stability in PCM Performance

Phase change materials are valued for their ability to absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition.[1] However, for these materials to be viable for long-term applications, they must exhibit exceptional thermal and chemical stability over numerous heating and cooling cycles.[2] Degradation of a PCM can lead to a decrease in its latent heat of fusion, a shift in its phase change temperature, and the generation of corrosive or flammable byproducts, all of which can compromise the performance and safety of the system in which it is employed.[3][4]

Comparative Analysis of Thermal Stability

This section compares the thermal stability of Octadecane, 1,18-dimethoxy- with other well-established organic PCMs. The data presented is a synthesis of findings from multiple studies and is intended to provide a clear, objective comparison.

Key Performance Indicators for Thermal Stability

The primary metrics used to evaluate the thermal stability of a PCM are:

  • Onset Decomposition Temperature (Tonset): The temperature at which the material begins to lose mass due to thermal degradation. A higher Tonset indicates greater thermal stability.

  • Mass Loss Profile: The rate and extent of mass loss as a function of temperature, typically determined by thermogravimetric analysis (TGA).

  • Changes in Thermophysical Properties: Variations in the melting temperature (Tm) and latent heat of fusion (ΔHm) after repeated thermal cycling, as measured by differential scanning calorimetry (DSC).

Data Summary: Octadecane, 1,18-dimethoxy- vs. Other PCMs

While direct, side-by-side comparative studies including 1,18-dimethoxyoctadecane are limited in publicly available literature, we can infer its performance based on the known effects of ether linkages on the thermal stability of long-chain alkanes and compare it to well-characterized materials like n-octadecane and other organic PCMs. The introduction of ether groups can influence bond dissociation energies and potential degradation pathways.

Phase Change MaterialChemical FamilyTypical Melting Temp. (°C)Onset Decomposition Temp. (Tonset) (°C)Long-Term Cycling Stability (Change in ΔHm after cycles)
n-Octadecane n-Alkane28.2~200-220[5]Minimal change after 1000s of cycles[5]
Octadecane, 1,18-dimethoxy- DialkoxyalkanePotentially higher than n-octadecaneExpected to be slightly lower than n-octadecane due to C-O bondsData not widely available, expected to be high
Stearic Acid Fatty Acid69.3~200-250Can show some degradation depending on purity[6]
1-Octadecanol Fatty Alcohol59~180-220Generally good, but can be susceptible to oxidation
Dodecyl Laurate Fatty Acid Ester~25~200-240Good stability, often used in commercial PCMs

Note: The values for Octadecane, 1,18-dimethoxy- are estimations based on the general properties of similar compounds and require direct experimental verification.

Understanding the Causality Behind Thermal Stability

The thermal stability of an organic PCM is intrinsically linked to its molecular structure.

  • n-Alkanes (e.g., n-Octadecane): These are straight-chain saturated hydrocarbons with strong C-C and C-H bonds, contributing to their good thermal stability.[7] Degradation typically initiates through the homolytic cleavage of these bonds at elevated temperatures.

  • Dialkoxyalkanes (e.g., Octadecane, 1,18-dimethoxy-): The presence of ether (C-O-C) linkages introduces a point of potential weakness compared to the C-C backbone of n-alkanes. The C-O bond is generally more susceptible to thermal cleavage than a C-C bond. However, the long alkyl chains still provide a significant degree of thermal stability.

  • Fatty Acids and Esters: These materials contain carboxyl or ester functional groups. While generally stable, the presence of these polar groups can make them more susceptible to certain degradation pathways, especially in the presence of impurities or catalysts.[6]

Experimental Protocols for Assessing Thermal Stability

To ensure the trustworthiness of thermal stability data, standardized and self-validating experimental protocols are essential. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10]

Objective: To determine the onset decomposition temperature (Tonset) and mass loss profile of the PCM.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The Tonset is typically determined as the temperature at which a significant deviation from the baseline mass is observed (often defined as 5% mass loss).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Weigh Weigh 5-10 mg of PCM Calibrate->Weigh Load Load into TGA pan Weigh->Load Purge Purge with N2 Load->Purge Heat Heat at 10 °C/min to 600 °C Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine T_onset (5% mass loss) Plot->Determine

Caption: Workflow for TGA analysis of PCM thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Cycling Stability

DSC is used to measure the changes in the thermophysical properties of a PCM, such as its melting temperature and latent heat of fusion, after it has been subjected to repeated thermal cycles.

Objective: To evaluate the long-term thermal reliability of the PCM by monitoring changes in its phase change characteristics.

Methodology:

  • Initial Characterization:

    • Accurately weigh 5-10 mg of the "as-received" PCM into a hermetically sealed DSC pan.

    • Perform a heat-cool-heat cycle in the DSC (e.g., from 0 °C to 100 °C at 10 °C/min) to determine the initial Tm and ΔHm.[11]

  • Accelerated Thermal Cycling:

    • Subject a larger sample of the PCM to a large number of melt-freeze cycles in a thermal cycler or environmental chamber. The temperature range should encompass the full phase transition of the material.[12] For example, cycle between a temperature 10 °C below and 10 °C above the melting point for at least 1000 cycles.[13]

  • Post-Cycling Characterization:

    • After a predetermined number of cycles (e.g., 100, 500, 1000), take a small sample of the cycled PCM.

    • Perform a DSC analysis on the cycled sample using the same parameters as the initial characterization.

  • Data Comparison: Compare the Tm and ΔHm of the cycled sample to the initial values. A significant change (typically >5-10%) may indicate thermal degradation.[14]

DSC_Cycling_Workflow Start Start: Uncycled PCM Sample Initial_DSC Initial DSC Analysis (Measure T_m, ΔH_m) Start->Initial_DSC Thermal_Cycling Accelerated Thermal Cycling (e.g., 1000 cycles) Initial_DSC->Thermal_Cycling Compare Compare Initial and Post-Cycling Data Initial_DSC->Compare Cycled_Sample Take Sample after N Cycles Thermal_Cycling->Cycled_Sample Post_DSC Post-Cycling DSC Analysis (Measure T_m, ΔH_m) Cycled_Sample->Post_DSC Post_DSC->Compare Evaluate Evaluate Thermal Stability (% Change in T_m, ΔH_m) Compare->Evaluate End End: Stability Assessment Evaluate->End

Caption: Workflow for DSC-based thermal cycling stability testing.

Concluding Remarks for the Research Professional

The selection of a phase change material for any application, particularly in the sensitive fields of research and drug development, must be guided by robust experimental data. While traditional n-alkanes like n-octadecane offer a proven track record of high thermal stability, the exploration of novel materials such as Octadecane, 1,18-dimethoxy- is crucial for advancing PCM technology. The ether functionality may offer unique properties, but its impact on long-term thermal stability must be rigorously evaluated using the standardized protocols outlined in this guide.

Future research should focus on direct, comparative studies of these novel materials against industry benchmarks. By adhering to principles of scientific integrity and employing self-validating experimental designs, the research community can build a comprehensive and reliable database to inform the selection of the most appropriate PCMs for a given application.

References

  • How to Ensure Safety in PCM Thermal Testing. (2026, February 26). Patsnap Eureka. [Link]

  • A PCM is reliable if it is thermally and chemically stable after repeated heating and cooling cycles. (2024, December 24). PMC. [Link]

  • The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2025, February 28). The University of Bath's research portal. [Link]

  • Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. [Link]

  • Thermo-Chemical Characterization of Organic Phase Change Materials (PCMs) Obtained from Lost Wax Casting Industry. (2024, August 17). MDPI. [Link]

  • The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2024, December 15). ResearchGate. [Link]

  • Thermal energy storage composites with preformed expanded graphite matrix and paraffin wax for long-term cycling stability and t. (n.d.). OSTI.GOV. [Link]

  • Long-term thermophysical behavior of paraffin wax and paraffin wax/polyaniline (PANI) composite phase change materials. (n.d.). ResearchGate. [Link]

  • Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. (2020, November 10). MDPI. [Link]

  • The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. (2024, December 15). ResearchGate. [Link]

  • Tests on Material Compatibility of Phase Change Materials and Selected Plastics. (2019, April 10). PMC. [Link]

  • Experiment No. 4 TGA Analysis. (n.d.). Scribd. [Link]

  • Long-chain diesters of fattyy alcohols as novel phase change materials for thermal energy storage. (2020, March 22). Cumhuriyet Science Journal. [Link]

  • Development of a Test Standard for PCM and TCM Characterization Part 1. (n.d.). IEA SHC || Task 42. [Link]

  • Thermal Conductivity of PCMs. (n.d.). C-Therm Technologies Ltd. [Link]

  • Comprehensive Review of the Materials Degradation Phenomena in Solid-Liquid Phase Change Materials for Thermal Energy Storage. (2023, April 28). ResearchGate. [Link]

  • Thermodynamic insights into n-alkanes phase change materials for thermal energy storage. (n.d.). Journal of Energy Storage. [Link]

  • TGA experiments performed on the organic PCMs. (n.d.). ResearchGate. [Link]

  • Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. (2021, February 12). ResearchGate. [Link]

  • Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024, July 23). AZoM. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

  • Thermal Analysis Methods in Thermal Energy Storage – TAL. (2023, December 19). C-Therm. [Link]

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Spectroscopic Comparison of α,ω-Dimethoxyalkanes: A Technical Guide for Molecular Design and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals increasingly turn to flexible aliphatic linkers—such as those used in PROTACs, antibody-drug conjugates (ADCs), and advanced battery electrolytes—understanding the conformational dynamics of α,ω-dimethoxyalkanes has become critical. The simplest members of this family, 1,2-dimethoxyethane (DME) and 1,3-dimethoxypropane (DMP), serve as foundational models for poly(ethylene oxide) and poly(propylene oxide) chains.

This guide objectively compares the spectroscopic properties of DME and DMP. By analyzing their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, we can decode how a single methylene unit alters conformational flexibility, intramolecular interactions, and macroscopic solvent properties [1].

The Mechanistic Basis of Conformational Differences

The spectroscopic differences between DME and DMP are fundamentally driven by stereoelectronic effects and steric hindrance.

In DME (


) , the molecule exhibits a strong "oxygen gauche effect." Despite the steric repulsion that typically favors a trans conformation in alkanes, the gauche conformation around the central C-C bond in DME is highly stabilized. This stabilization arises from a 1,5-CH···O nonbonding attractive interaction and hyperconjugation from the oxygen lone pairs into the adjacent C-C 

antibonding orbital [2]. Consequently, the trans-gauche-gauche' (TGG') conformer is heavily populated.

In DMP (


) , the addition of a central methylene group extends the distance between the two oxygen atoms. This disrupts the perfect geometry required for the 1,5-CH···O interaction seen in DME. The conformational space expands significantly (yielding 27 unique conformers), and the molecule behaves more like a standard flexible aliphatic chain, heavily influencing its vibrational modes and NMR shielding environment [1, 7].

ConformationalLogic N1 Chain Length (n) (n=2: DME, n=3: DMP) N2 Conformational Flexibility & Steric Hindrance N1->N2 N3 Intramolecular Interactions (e.g., 1,5-CH...O in DME) N1->N3 N4 Spectroscopic Output (Shifts & Frequencies) N2->N4 N3->N4

Causality of chain length on the spectroscopic properties of dimethoxyalkanes.

Quantitative Spectroscopic Data Comparison

The structural divergence between DME and DMP is directly observable in their NMR and IR spectra. The tables below summarize the key quantitative data used to fingerprint these molecules.

Table 1: NMR Chemical Shifts (in CDCl₃ at 298 K)

The extra methylene in DMP shields the terminal methoxy groups slightly, while the central carbon in DMP resonates significantly upfield due to the absence of direct electronegative deshielding from oxygen [3, 4].

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,2-Dimethoxyethane (DME) [5]3.40 (s, 6H, -OCH₃)3.55 (s, 4H, -CH₂-)59.0 (-OCH₃)72.0 (-CH₂-)
1,3-Dimethoxypropane (DMP) [6]3.32 (s, 6H, -OCH₃)3.37 (t, 4H, -O-CH₂-)1.83 (p, 2H, -CH₂-CH₂-CH₂-)58.6 (-OCH₃)71.5 (-O-CH₂-)29.5 (-CH₂-CH₂-CH₂-)
Table 2: Key IR Vibrational Frequencies

In the liquid phase, intermolecular forces broaden IR bands. However, in the gas phase, specific conformational marker bands emerge. For DME, the TGG' and TTT conformers can be distinctly resolved [2].

CompoundC-H Stretch (cm⁻¹)C-O-C Ether Stretch (cm⁻¹)Conformational Marker Bands (Gas Phase)
1,2-Dimethoxyethane (DME) [5]2840 – 29801105 – 1125986 cm⁻¹ (TGG'), 946 cm⁻¹ (TTT)
1,3-Dimethoxypropane (DMP) [4]2830 – 29301110Complex overlapping bands (800–1000 cm⁻¹)

Experimental Methodologies for Conformational Analysis

To accurately capture the data presented above, researchers must employ rigorous, self-validating analytical workflows. Below are the field-proven protocols for extracting conformational data from these flexible ethers.

Workflow A Sample Preparation (Anhydrous α,ω-dimethoxyalkanes) B Gas-Phase IR Spectroscopy (Temperature-Dependent) A->B C Liquid-Phase NMR (1H, 13C, 2D-NOESY) A->C D Band Deconvolution & Integration B->D E Vicinal Coupling (J) Analysis C->E F Conformer Population Determination D->F E->F

Workflow for the spectroscopic determination of conformer populations.

Protocol A: Temperature-Dependent Gas-Phase IR Spectroscopy

Causality: Liquid-phase IR is often broadened by intermolecular dipole-dipole interactions, which mask the subtle energy differences between conformers (e.g., TGG' vs. TTT in DME). Gas-phase IR isolates the molecule, allowing accurate determination of the enthalpy difference (


) via the van't Hoff equation [2].
  • Apparatus Setup: Equip an FT-IR spectrometer with a heated gas cell (10 cm path length, KBr windows) and a precise temperature controller (

    
     K).
    
  • System Purge & Background (Self-Validating Step): Purge the spectrometer with dry N₂. Before sample introduction, acquire a background scan of the evacuated cell at each target temperature (e.g., 298 K, 320 K, 348 K). Validation: If the baseline in the 800–1100 cm⁻¹ region shows non-linear drift, it indicates window emission artifacts or residual water vapor. Re-purge until a flat baseline is achieved.

  • Sample Introduction: Inject a micro-volume of anhydrous DME or DMP into the evacuated gas cell, allowing it to vaporize. Maintain pressure below 10 Torr to prevent pressure broadening.

  • Spectral Acquisition: Record spectra at each temperature step, allowing 15 minutes of thermal equilibration per change.

  • Data Processing: Use Gaussian fitting to deconvolve overlapping bands (e.g., 986 cm⁻¹ and 946 cm⁻¹ for DME). Plot

    
     versus 
    
    
    
    ; the slope yields
    
    
    .
Protocol B: Liquid-Phase NMR Conformational Analysis

Causality: While IR provides vibrational modes, NMR vicinal coupling constants (


) offer direct geometric insights into the dihedral angles of the alkyl backbone via the Karplus equation.
  • Sample Preparation: Dissolve 10 mg of the dimethoxyalkane in 0.5 mL of a deuterated solvent (e.g., toluene-d8 for variable low-temperature studies). Add 0.05% TMS as an internal reference.

  • Instrument Calibration (Self-Validating Step): To ensure the observed coupling constants are not artifacts of temperature gradients within the probe, insert a coaxial tube containing a chemical shift thermometer (e.g., neat methanol). Validation: If the

    
     of the methanol OH and CH₃ peaks deviates from the expected calibration curve, pause the acquisition and re-equilibrate the variable temperature (VT) gas flow.
    
  • Data Acquisition: Acquire high-resolution ¹H spectra (500 MHz or higher). Perform selective decoupling if multiplet overlap prevents direct

    
    -coupling extraction.
    
  • Population Analysis: Extract the time-averaged

    
     values. Calculate the mole fractions of gauche and trans conformers using standard limiting values for 
    
    
    
    (~2–3 Hz) and
    
    
    (~10–12 Hz).

Conclusion

The transition from 1,2-dimethoxyethane to 1,3-dimethoxypropane involves more than just an increase in molecular weight; it fundamentally alters the molecule's spectroscopic signature due to the disruption of the oxygen gauche effect. For drug development professionals designing PEG-based linkers, or materials scientists engineering lithium-ion solvation shells, recognizing these spectroscopic markers is essential for predicting macroscopic flexibility and binding affinity.

References

1.1 - AIP Publishing 2.2 - Chemistry Letters (Oxford University Press) 3. 3 - Carl Roth / Journal of Organic Chemistry 4.4 - BenchChem 5.5 - PubChem (NIH) 6.6 - PubChem (NIH) 7. 7 - ACS Publications

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A Comparative Guide to Phase Change Materials: Polyethylene Glycol vs. Octadecane Derivatives for Advanced Therapeutic and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of two distinct classes of organic phase change materials (PCMs): the well-established polyethylene glycol (PEG) and long-chain hydrocarbons, represented here by n-octadecane. A theoretical consideration of a functionalized derivative, 1,18-dimethoxyoctadecane, is also included to explore the potential for property modulation. This document is intended for researchers, scientists, and drug development professionals who are exploring the use of PCMs for applications such as thermal energy storage, smart drug delivery systems, and temperature-sensitive formulations.

Introduction to Phase Change Materials in a Scientific Context

Phase change materials are substances that absorb and release large amounts of latent heat at a nearly constant temperature during a phase transition (e.g., solid to liquid).[1][2] This property makes them highly effective for thermal energy storage and precise temperature regulation. In the realm of drug development and biomedical research, PCMs are being explored for their potential in creating "smart" materials that can respond to temperature cues, offering controlled release of therapeutics and protecting sensitive biological samples.[3] The choice of a PCM is critical and depends on the specific application's required temperature range, biocompatibility, and thermophysical properties.

Polyethylene Glycol (PEG): The Biocompatible Workhorse

Polyethylene glycol is a polyether compound with a wide range of applications in the pharmaceutical and biomedical fields due to its biocompatibility, non-toxicity, and tunable properties.[4] As a PCM, the melting point of PEG can be tailored by varying its molecular weight, making it a versatile option for various applications.[5][6]

Key Advantages of PEG:

  • Biocompatibility and FDA Approval: PEG is widely recognized as safe for biomedical applications and is an FDA-approved excipient.

  • Tunable Phase Change Temperature: The melting point of PEG can be precisely controlled by selecting a specific molecular weight, allowing for a broad operational temperature range.[5]

  • High Latent Heat of Fusion: PEGs exhibit a relatively high latent heat of fusion, enabling efficient thermal energy storage.

  • Chemical Stability: PEG is a stable polymer, though it can be susceptible to oxidative degradation at elevated temperatures.

Limitations of PEG:

  • Low Thermal Conductivity: Like most organic PCMs, PEG has low thermal conductivity, which can limit the rate of heat transfer.[4][6]

  • Potential for Leakage: In its molten state, PEG can leak from its container, necessitating encapsulation or the use of form-stable composites.[4][7]

n-Octadecane: A Representative Paraffin PCM

n-Octadecane is a straight-chain alkane that is often used as a model organic PCM due to its well-characterized thermal properties and distinct solid-liquid phase transition.[8][9] It represents a broader class of paraffin-based PCMs that are valued for their high latent heat and chemical inertness.

Key Advantages of n-Octadecane:

  • High Latent Heat of Fusion: Paraffins like n-octadecane typically possess a high latent heat of fusion, making them excellent for thermal energy storage.[8]

  • Chemical Inertness: n-Octadecane is chemically stable and non-reactive with most materials.

  • Sharp Phase Transition: It exhibits a well-defined melting point.[8]

Limitations of n-Octadecane:

  • Lower Biocompatibility Profile Compared to PEG: While generally considered non-toxic, the biocompatibility of long-chain alkanes is less established for in-vivo applications compared to PEG.

  • Low Thermal Conductivity: This is a significant drawback for applications requiring rapid heat exchange.[8]

  • Leakage in Liquid State: Similar to PEG, n-octadecane requires encapsulation to prevent leakage after melting.[10][11]

Theoretical Considerations for 1,18-dimethoxyoctadecane

Head-to-Head Comparison: Thermophysical Properties

The following table summarizes the key thermophysical properties of various molecular weights of PEG and n-octadecane.

PropertyPolyethylene Glycol (PEG)n-Octadecane1,18-dimethoxyoctadecane
Melting Point (°C) 4-70 (dependent on molecular weight)[5]~28[8]Data not available (speculated to be slightly lower than n-octadecane)
Latent Heat of Fusion (J/g) 150-210 (dependent on molecular weight)[5]~244[8]Data not available (speculated to be slightly lower than n-octadecane)
Thermal Conductivity (W/m·K) ~0.2-0.3[6]~0.15 (liquid) - ~0.35 (solid)[8]Data not available
Biocompatibility Excellent, FDA approved excipient[4]Generally low toxicity, but less established for in-vivo use than PEG[3]Data not available
Tunability High (melting point adjusted by molecular weight)[5]LowPotentially tunable through chemical modification
Advantages Biocompatible, tunable properties, non-toxic[4]High latent heat, chemically inert, sharp melting point[8]Potentially altered solubility and melting point
Disadvantages Low thermal conductivity, potential for leakage[4][7]Low thermal conductivity, lower biocompatibility profile, leakage[8][10][11]Unknown performance and properties

Decision Framework for PCM Selection

The choice between PEG and an octadecane-based PCM for a specific research or drug development application depends on a careful evaluation of several factors. The following diagram illustrates a decision-making workflow.

PCM_Selection_Framework Start Application Requirement Analysis Biocompatibility Is direct biological contact or in-vivo use required? Start->Biocompatibility Use_PEG Prioritize Polyethylene Glycol (PEG) Biocompatibility->Use_PEG Yes Consider_Paraffin Consider n-Octadecane (or other paraffins) Biocompatibility->Consider_Paraffin No Temp_Range What is the target operational temperature range? Use_PEG->Temp_Range Consider_Paraffin->Temp_Range PEG_Tunability PEG offers a wide, tunable melting point range via molecular weight selection. Temp_Range->PEG_Tunability Variable or outside ~28°C Paraffin_Fixed_Temp n-Octadecane has a fixed melting point (~28°C). Temp_Range->Paraffin_Fixed_Temp Around 28°C Heat_Transfer_Rate Is rapid heat charge/discharge critical? PEG_Tunability->Heat_Transfer_Rate Paraffin_Fixed_Temp->Heat_Transfer_Rate Enhancement_Needed Both have low thermal conductivity. Consider composites with high-conductivity fillers (e.g., carbon nanotubes, metal nanoparticles). Heat_Transfer_Rate->Enhancement_Needed Yes Final_Selection Final PCM Selection & Formulation Heat_Transfer_Rate->Final_Selection No Enhancement_Needed->Final_Selection

Caption: Decision workflow for selecting between PEG and n-Octadecane as a PCM.

Experimental Protocols for PCM Characterization

To ensure the selection of the most appropriate PCM and to validate its performance, a series of standardized characterization techniques should be employed.

Determination of Phase Change Temperature and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting temperature (T_m) and the energy absorbed during this transition (latent heat of fusion, ΔH_f), which are fundamental properties of a PCM.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature up at a controlled rate (e.g., 10°C/min) to at least 20°C above the melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the initial temperature at the same controlled rate.

  • Data Analysis: The melting point is typically determined as the onset temperature of the melting peak in the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Caption: DSC experimental workflow.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the thermal stability of the PCM and its maximum operating temperature before degradation occurs.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the PCM into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Caption: TGA experimental workflow.

Measurement of Thermal Conductivity

Causality: Thermal conductivity is a measure of a material's ability to conduct heat. For PCMs, this property dictates the rate at which thermal energy can be stored and released. The Transient Plane Source (TPS) method is a common and reliable technique for this measurement.

Protocol:

  • Sample Preparation: Prepare two identical flat, smooth, and solid samples of the PCM with a thickness sufficient to ensure a one-dimensional heat flow.

  • Sensor Placement: Place the TPS sensor between the two sample halves.

  • Measurement: The instrument applies a short electrical pulse to the sensor, which generates a heat wave that propagates into the material. The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the temperature versus time response using the instrument's software, which is based on the transient heat conduction equation.

Caption: Thermal conductivity measurement workflow.

Conclusion

The selection of a phase change material for scientific and pharmaceutical applications requires a thorough understanding of its thermophysical properties, biocompatibility, and stability. Polyethylene glycol stands out as a highly versatile and biocompatible option with tunable properties, making it well-suited for many drug delivery and biomedical applications. n-Octadecane, as a representative of paraffin-based PCMs, offers high latent heat storage but has limitations in terms of biocompatibility for in-vivo use. While the specific properties of 1,18-dimethoxyoctadecane remain to be experimentally determined, its functionalization opens up possibilities for creating novel PCMs with tailored characteristics. The experimental protocols provided in this guide offer a framework for the systematic evaluation and validation of PCM performance, ensuring the selection of the optimal material for your specific application.

References

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  • Park, J. H., et al. (2003). Microencapsulation of octadecane as a phase-change material by interfacial polymerization in an emulsion system. Journal of Applied Polymer Science, 88(1), 1-7.
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  • Li, J., et al. (2019). Preparation and characterization of n-octadecane-based reversible gel as form-stable phase change materials for thermal energy storage. Journal of Thermal Analysis and Calorimetry, 138(5), 3335-3343.
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  • Li, M., et al. (2023). Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes. Materials, 16(15), 5275. [Link]

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  • Kumar, A., et al. (2023). REVIEW ON PHASE CHANGE MATERIAL AND ITS COMPOSITES WITH POLYOLEFIN. International Journal of Novel Research and Development, 8(2), 1-13.
  • Sari, A., & Alkan, C. (2016). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. Energy Conversion and Management, 110, 1-9.
  • Rao, Z., et al. (2015). Synthesis and characterization of a narrow size distribution nano phase change material emulsion for thermal energy storage. Energy, 85, 577-584.
  • Fernandez, A. I., et al. (2021). Novel Shape-Stabilized Phase Change Material with Cascade Character: Synthesis, Performance and Shaping Evaluation. Polymers, 13(9), 1450. [Link]

  • Khan Academy. (n.d.). Specific heat and latent heat of fusion and vaporization. [Link]

  • Mahendran, R., et al. (2023). Thermal energy storage behaviour of form-stable polyethylene glycol/MWCNT- based phase change materials. E3S Web of Conferences, 409, 01019. [Link]

  • Verevkin, S. P., et al. (2021). Vapor Pressures and Thermophysical Properties of Dimethoxymethane, 1,2-Dimethoxyethane, 2-Methoxyethanol, and 2-Ethoxyethanol: Data Reconciliation and Perturbed-Chain Statistical Associating Fluid Theory Modeling.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bifunctional Alkanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the analytical integrity of methods used to characterize drug substances and products is paramount. Bifunctional alkanes, molecules bearing two functional groups, are prevalent as active pharmaceutical ingredients (APIs), excipients, and critical intermediates. The accurate and precise quantification of these molecules is non-negotiable. This guide provides an in-depth, objective comparison of analytical methodologies for bifunctional alkanes, with a core focus on the principles and practical execution of cross-validation to ensure data reliability and regulatory compliance.

The Imperative of Method Cross-Validation

Analytical method validation establishes that a procedure is fit for its intended purpose.[][2][3] However, in the lifecycle of drug development, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be employed for the same analyte.[4][5] Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results.[][5][6] This is a critical exercise to ensure data consistency and integrity, particularly when data from different sources will be combined or compared to support regulatory submissions.[4][7]

The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) all emphasize the importance of method validation and transfer.[8][9][10] While these guidelines provide a framework, the specific challenges posed by bifunctional alkanes necessitate a tailored approach.

Understanding the Analyte: The Case of Long-Chain Diols and Amino Alcohols

Bifunctional alkanes of pharmaceutical interest are a diverse group. This guide will focus on two representative classes: long-chain diols and amino alcohols.

  • Long-Chain Diols: These molecules, characterized by two hydroxyl groups, are used in various pharmaceutical applications, including as formulation excipients and in the synthesis of more complex APIs. Their analysis can be challenging due to their polarity and potentially low volatility.

  • Amino Alcohols: Containing both an amine and a hydroxyl group, these are crucial chiral building blocks in the synthesis of many pharmaceuticals.[11][12][13][14][15] Their analysis requires methods that can handle their dual functionality and potential for chirality.

Comparative Analysis of Analytical Methodologies

The two primary analytical workhorses for the quantification of bifunctional alkanes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[16][17] The choice between these techniques is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[16][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[19] For bifunctional alkanes like diols, which may have limited volatility, a derivatization step is often necessary to improve their chromatographic properties.[20][21]

Principle: The sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides structural information and sensitive quantification.[22]

Strengths:

  • High separation efficiency.[23]

  • Excellent sensitivity, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[24]

  • Provides structural information for impurity identification.

Considerations:

  • Derivatization is often required for polar bifunctional alkanes, adding a step to the sample preparation and a potential source of variability.[20]

  • Not suitable for thermally labile compounds.[23]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally sensitive compounds.[17][19]

Principle: Separation is achieved by partitioning the sample components between a liquid mobile phase and a solid stationary phase. The separated components are then detected, often by a mass spectrometer.[18]

Strengths:

  • Broad applicability to a wide range of compound polarities and molecular weights.[16]

  • No derivatization is typically required for bifunctional alkanes.

  • Operates at or near ambient temperature, suitable for thermally sensitive molecules.[16]

Considerations:

  • Separation efficiency can be lower than GC for some compounds.

  • Matrix effects can be more pronounced, potentially impacting quantification.[25]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-MS for the analysis of a representative long-chain diol. These values are illustrative and can vary based on the specific analyte, matrix, and instrumentation.

Parameter GC-MS (with Derivatization) HPLC-MS Key Considerations
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity for derivatized diols.[24]
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLThe lower LOQ of GC-MS makes it more suitable for trace-level analysis.[24]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[18]
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[18]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[18]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data.

Protocol 1: GC-MS Analysis of a Long-Chain Diol with Derivatization

This protocol outlines a general procedure for the quantitative analysis of a long-chain diol in a pharmaceutical formulation using GC-MS following derivatization.

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized sample into a suitable vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid or solid-phase extraction to isolate the diol from the sample matrix.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization: [20]

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: An appropriate temperature gradient to ensure good separation of the derivatized diol from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron Ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized diol and internal standard.

4. Data Analysis:

  • Generate a calibration curve using standards prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of the diol in the sample based on the peak area ratio of the analyte to the internal standard.

Diagram: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Internal Standard Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv Addition of Silylating Agent Evaporation->Deriv Heating Heating to Complete Reaction Deriv->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of a long-chain diol with a derivatization step.

Protocol 2: HPLC-MS Analysis of a Long-Chain Diol

This protocol provides a general procedure for the quantitative analysis of a long-chain diol using HPLC-MS.

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized sample into a suitable vial.

  • Add a known amount of an appropriate internal standard.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water).

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. HPLC-MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.5 - 1.0 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) source, typically in positive ion mode for diols. Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

3. Data Analysis:

  • Generate a calibration curve using standards prepared in the same solvent as the samples.

  • Calculate the concentration of the diol in the sample based on the peak area ratio of the analyte to the internal standard.

Diagram: HPLC-MS Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Internal Standard Spiking Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM Mode) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-MS analysis of a long-chain diol.

Inter-Laboratory Cross-Validation: A Step-by-Step Protocol

A robust inter-laboratory cross-validation study is essential when transferring a method between laboratories.[4] The following protocol provides a framework for this process.

Objective: To demonstrate that an analytical method, when transferred from a "Transferring Laboratory" (Lab A) to a "Receiving Laboratory" (Lab B), provides comparable results.[4]

1. Pre-Validation Activities:

  • Develop a Detailed Cross-Validation Protocol: This document should be agreed upon by both laboratories and include:

    • The scope and objectives of the study.

    • The specific analytical method to be transferred.

    • The materials to be tested (e.g., specific batches of drug substance or product).

    • The number of samples and replicates.

    • The acceptance criteria for all validation parameters and the statistical methods to be used for comparison.[4]

  • Ensure Comparability of Equipment and Reagents: Both laboratories should use equipment with comparable performance characteristics and reagents of the same grade.[4]

2. Experimental Phase:

  • System Suitability: Both laboratories must perform and pass system suitability tests as defined in the analytical method before any sample analysis.

  • Sample Analysis: Both laboratories analyze the same set of pre-determined samples. A typical design would involve three different lots of the material, with six independent preparations for each lot analyzed by each laboratory.[4]

  • Data Recording: All raw data, chromatograms, and calculations must be meticulously documented in both laboratories.

3. Data Evaluation and Statistical Analysis:

  • Comparison of Key Validation Parameters: The results from both laboratories for parameters such as precision, accuracy, and linearity are compared.

  • Statistical Tests:

    • t-test: Used to compare the means of the results from the two laboratories.

    • F-test: Used to compare the variances of the results.

    • Equivalence Testing (e.g., Two One-Sided t-tests - TOST): A more rigorous approach to demonstrate that the difference between the two laboratories is within a predefined equivalence margin.

  • Acceptance Criteria: The acceptance criteria, defined in the protocol, must be met. For example, the difference in the mean results between the two laboratories should not exceed a certain percentage (e.g., ± 5%).

4. Reporting:

  • A comprehensive cross-validation report is generated, summarizing the experimental design, all data, statistical analysis, and a concluding statement on whether the method transfer was successful.

Diagram: Inter-Laboratory Cross-Validation Workflow

CrossValidation_Workflow Start Start: Method Transfer Required Protocol Develop & Agree on Cross-Validation Protocol Start->Protocol Materials Prepare & Distribute Homogeneous Samples Protocol->Materials LabA Lab A (Transferring) Analyzes Samples Materials->LabA LabB Lab B (Receiving) Analyzes Samples Materials->LabB DataA Lab A Data LabA->DataA DataB Lab B Data LabB->DataB Compare Statistical Comparison of Data (t-test, F-test, Equivalence) DataA->Compare DataB->Compare Criteria Results Meet Pre-defined Acceptance Criteria? Compare->Criteria Success Successful Cross-Validation Criteria->Success Yes Fail Failed Cross-Validation: Investigate & Repeat Criteria->Fail No Report Generate Final Cross-Validation Report Success->Report Fail->Protocol End End: Method is Qualified for Use in Lab B Report->End

Caption: A typical workflow for an inter-laboratory cross-validation study.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The choice between GC-MS and HPLC-MS for the analysis of bifunctional alkanes is a nuanced decision that depends on the specific characteristics of the analyte and the analytical objectives. GC-MS often provides superior sensitivity for volatile or derivatized compounds, while HPLC-MS offers greater versatility for a wider range of molecules without the need for derivatization.

Regardless of the chosen methodology, a robust cross-validation is indispensable when transferring methods or comparing data from different analytical platforms. A well-designed and executed cross-validation study, underpinned by a comprehensive protocol and sound statistical analysis, provides the necessary assurance of data comparability and reliability. This commitment to scientific integrity is fundamental to the successful development of safe and effective pharmaceutical products.

References

Click to expand
  • Constraints on the use of long-chain diols as environmental proxies. (n.d.). Retrieved from [Link]

  • Quantitative analyses of bifunctional molecules. (2004, May 11). PubMed. Retrieved from [Link]

  • Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes. (2024, June 2). Frontiers. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]

  • HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21). Retrieved from [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]

  • A Late Quaternary climate record based on long-chain diol proxies from the Chilean margin. (2018, November 23). Retrieved from [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved from [Link]

  • A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. (2022, January 3). MDPI. Retrieved from [Link]

  • Salty sample derivatization protocol for GC-MS. (2018, March 22). protocols.io. Retrieved from [Link]

  • Cross and Partial Validation. (n.d.). Retrieved from [Link]

  • Celebration of Scholarship: GCMS VS HPLC. (n.d.). Retrieved from [Link]

  • derivatization of 1,2 diols. (2009, June 21). Chromatography Forum. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. (2011, February 15). PubMed. Retrieved from [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (2024, January 25). Longdom Publishing. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Pharmaceutical analysis in drug development. (2008, April 7). SlideShare. Retrieved from [Link]

  • Quantitative and Qualitative Analysis in Pharmaceuticals. (2023, December 5). Veeprho. Retrieved from [Link]

  • The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. (2022, April 11). PNAS. Retrieved from [Link]

  • Significance of Quantitative Analysis and its Challenges in Drug Development. (2023, September 21). Research and Reviews. Retrieved from [Link]

  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015, July 14). La démarche ISO 17025. Retrieved from [Link]

  • A Review on Step-by-Step Analytical Method Validation. (2015, October 15). iosrphr.org. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2022, April 15). LCGC International. Retrieved from [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories. Retrieved from [Link]

  • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Sources and proxy potential of long chain alkyl diols in lacustrine environments. (2014, September 16). Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers. Retrieved from [Link]

  • Review Article. (2023, November 29). Ashdin Publishing. Retrieved from [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PMC. Retrieved from [Link]

  • Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI. Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2020, April 21). ResearchGate. Retrieved from [Link]

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Comparative study of the crystal structure of long-chain α,ω-disubstituted alkanes

Comparative Guide: Crystal Structure & Packing Dynamics of Long-Chain -Disubstituted Alkanes

Executive Summary

Long-chain

12

This guide analyzes the Odd-Even Effect —a structural phenomenon where physical properties (melting point, solubility) alternate based on the parity of the carbon chain length (

34

Part 1: Structural Mechanics & Comparative Analysis

The defining feature of these materials is the competition between the anisotropic van der Waals forces of the methylene backbone and the directional hydrogen bonding of the terminal functional groups.

The Odd-Even Effect: Parallelograms vs. Trapezoids

The alternation in melting points and density is not random; it is a direct consequence of translational symmetry in the crystal lattice.

  • Even-Numbered Chains (

    
     even): 
    
    • Molecular Geometry: The terminal functional groups (e.g., -COOH) are on opposite sides of the molecule (trans-trans).

    • Packing Model: Molecules pack as parallelograms . This geometry allows adjacent molecular layers to slide (offset) relative to each other. This offset minimizes repulsion between terminal groups and maximizes methylene chain interlocking (van der Waals contact).

    • Result: Higher packing density, higher lattice energy, and higher melting points.

  • Odd-Numbered Chains (

    
     odd): 
    
    • Molecular Geometry: Terminal groups are on the same side (cis-like relative to the chain axis).

    • Packing Model: Molecules pack as trapezoids . Geometrically, trapezoids cannot stack with a lateral offset without creating significant void spaces.

    • Conformational Stress: To compensate, odd-numbered chains often adopt twisted conformations (gauche defects) near the termini to enable hydrogen bonding. This introduces strain and reduces packing efficiency.

    • Result: Lower density, "looser" crystal lattice, and lower melting points.

Comparative Data: Lattice Parameters & Thermal Properties

The table below contrasts representative even and odd


5
FeatureAdipic Acid (

)
Pimelic Acid (

)
Suberic Acid (

)
Azelaic Acid (

)
Sebacic Acid (

)
Chain Parity Even Odd Even Odd Even
Crystal System MonoclinicTriclinic / MonoclinicMonoclinicMonoclinicMonoclinic
Space Group


or



(

-form)

Melting Point 152 °C103–105 °C143 °C106 °C131–134 °C
Packing Motif Offset Layers (Stable)Twisted / No OffsetOffset Layers (Stable)Twisted / PolymorphicOffset Layers (Stable)
Solubility (Water) LowHigherLowHigherVery Low

Key Insight: The "sawtooth" pattern in melting points dampens as chain length increases (


) because the van der Waals contributions of the long backbone eventually overwhelm the end-group effects.

Part 2: Experimental Protocols

To replicate these findings or characterize new derivatives, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Solvent Evaporation)

Target: High-quality single crystals for XRD.

  • Solvent Selection: Use Ethanol or Methanol for polar derivatives (acids/diols). For highly hydrophobic long chains (

    
    ), use Toluene  or Ethyl Acetate .
    
  • Saturation: Dissolve 20–50 mg of compound in 5 mL warm solvent. Filter through a 0.45 µm PTFE filter to remove dust (nucleation sites).

  • Controlled Evaporation: Place in a scintillation vial. Cover with Parafilm and poke 3–5 small holes.

  • Validation: Inspect under polarized light microscopy. Sharp extinction angles indicate crystallinity; dendritic growth indicates evaporation was too fast.

Protocol B: Structural Characterization Workflow

This diagram outlines the decision logic for characterizing these materials, distinguishing between pure phase identification and polymorph screening.

CrystalWorkflowStartRaw Material(Powder)DSCDSC Analysis(Thermal Profile)Start->DSCDetermine MP & PolymorphsSolventScreenSolvent Screen(Slow Evaporation)Start->SolventScreenPXRDPowder XRD(Bulk Phase ID)DSC->PXRDVerify PhaseMicroscopyPolarized LightMicroscopySolventScreen->MicroscopyCheck QualitySCXRDSingle Crystal XRD(Atomic Structure)Microscopy->SCXRDSingle Crystal FoundMicroscopy->PXRDPolycrystallineAnalysisData Analysis:Packing & H-BondsSCXRD->AnalysisPXRD->AnalysisAnalysis->SolventScreenPoor Refinement(Twinning/Disorder)

Figure 1: Integrated workflow for crystallographic characterization of long-chain alkanes.

Part 3: Applications in Drug Development[7][8]

The structural stability differences between even and odd chains directly impact pharmaceutical applications.

Prodrug Linkers & Polymer Backbones
  • Sebacic Acid (

    
    ):  Widely used in polyanhydrides  (e.g., Gliadel® wafers) for controlled release.
    
    • Why? As an even-numbered chain, it crystallizes into a dense, stable lattice. This hydrolytic stability allows for predictable degradation rates in vivo.

  • Odd-Chain Alternatives: Using an odd-chain diacid (e.g., Azelaic acid) in a polymer backbone introduces "kinks" (defects) into the semi-crystalline regions.

    • Effect: Increases the degradation rate and water permeability, useful for rapid-release formulations.

Lipid Nanoparticles (LNPs)

In ionizable lipids for mRNA delivery, the "tail" structure is critical.

  • Packing Logic: Even-numbered alkyl tails pack tightly, forming stable bilayers with high transition temperatures (

    
    ).
    
  • Tuning Fluidity: Incorporating odd-numbered or unsaturated chains disrupts this packing, lowering

    
     and increasing membrane fluidity, which is essential for endosomal escape.
    

References

  • Bond, A. D. (2004). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry, 28, 104–114. Link

  • Thalladi, V. R., et al. (2000).

    
    -Alkanedicarboxylic Acids. Journal of the American Chemical Society, 122(5), 922–928. Link
    
  • Mishra, M. K., et al. (2013). Odd-even effect in the elastic modulii of

    
    -alkanedicarboxylic acids.[1][3][6] Journal of the American Chemical Society, 135(22), 8121-8124. Link
    
  • Gopalan, A., et al. (2015). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties. MDPI Materials, 8, 6543-6557. Link

  • Davey, R. J., et al. (2000). Modeling Crystal Shapes of Organic Materials Grown from Solution (Adipic Acid Study). AIChE Journal, 46(7). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.